Product packaging for Razuprotafib(Cat. No.:CAS No. 1008510-37-9)

Razuprotafib

Cat. No.: B610421
CAS No.: 1008510-37-9
M. Wt: 586.7 g/mol
InChI Key: KWJDHELCGJFUHW-SFTDATJTSA-N
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Description

Razuprotafib, also known as AKB-9778, is a small-molecule inhibitor restoring Tie2 activation by inhibiting VE-PTP. In investigations against diabetes and COVID-19, this compound is self-administered by patients through subcutaneous injection.
This compound is a small molecule inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP), with potential vasculature stabilizing activity. Upon administration, this compound targets, binds to and inhibits VE-PTP, which is a negative regulator of the endothelial cell (EC)-specific receptor tyrosine kinase (RTK) Tie2. This restores Tie2 activation, which may improve endothelial function and stabilize blood vessels. VE-PTP is upregulated in stressed endothelium associated with a variety of diseases. Tie2 plays an important role in endothelial function and vascular stability. A decrease in Tie2 activation leads to vascular leakage and inflammation.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
an inhibitor of vascular endothelial-protein tyrosine phosphatase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26N4O6S3 B610421 Razuprotafib CAS No. 1008510-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJDHELCGJFUHW-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008510-37-9
Record name Razuprotafib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1008510379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Razuprotafib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RAZUPROTAFIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WAX4UT396
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Razuprotafib and the Tie2 Activation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Razuprotafib (formerly AKB-9778) is a first-in-class small molecule inhibitor of vascular endothelial-protein tyrosine phosphatase (VE-PTP). By targeting VE-PTP, this compound activates the Tie2 receptor, a critical regulator of vascular stability. This guide provides a comprehensive technical overview of the this compound-mediated Tie2 activation pathway, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the field of drug development and vascular biology.

Introduction: The Angiopoietin-Tie2 Signaling Axis

The Angiopoietin-Tie2 signaling pathway is a crucial regulator of vascular development, maturation, and stability. The key components of this pathway are the Tie2 receptor, a tyrosine kinase expressed predominantly on endothelial cells, and its ligands, the angiopoietins (Ang).

  • Angiopoietin-1 (Ang1): The primary agonist for Tie2, Ang1 promotes vascular quiescence and stability.[1] Binding of Ang1 to Tie2 induces receptor phosphorylation, leading to the activation of downstream signaling pathways that support endothelial cell survival and the integrity of blood vessels.[1]

  • Angiopoietin-2 (Ang2): Generally considered a context-dependent antagonist of Tie2.[1] In many pathological conditions, elevated levels of Ang2 compete with Ang1 for Tie2 binding, thereby inhibiting Tie2 activation and promoting vascular destabilization and leakage.[2] However, under certain circumstances, Ang2 can act as a partial agonist.[3]

  • Tie2: A receptor tyrosine kinase that plays a pivotal role in maintaining vascular homeostasis.[4] Activation of Tie2 is essential for the structural integrity of blood vessels.[4]

  • Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP): A key negative regulator of Tie2 activity.[5] VE-PTP is an endothelial-specific phosphatase that dephosphorylates Tie2, thus attenuating its signaling.[6]

Dysregulation of the Angiopoietin-Tie2 pathway, often characterized by an imbalance between Ang1 and Ang2, is implicated in a variety of diseases, including diabetic retinopathy, macular edema, and glaucoma.[5][7]

This compound: Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of the catalytic activity of VE-PTP.[8] By inhibiting VE-PTP, this compound effectively removes the "brake" on Tie2 signaling, leading to its activation.[6] This activation occurs irrespective of the extracellular levels of Ang1 or Ang2, making it a robust approach to restoring vascular stability in disease states characterized by high Ang2 levels.[5][7]

The inhibition of VE-PTP by this compound leads to increased phosphorylation of the Tie2 receptor.[8] This, in turn, activates downstream signaling cascades, including the PI3K/Akt pathway, which promotes endothelial cell survival and enhances vascular barrier function.[8][9]

Signaling Pathway Diagram

Razuprotafib_Tie2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2_inactive Tie2 Receptor (Inactive) Ang1->Tie2_inactive Binds & Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2_inactive Binds & Antagonizes Tie2_active Tie2 Receptor (Active) (Phosphorylated) PI3K_Akt PI3K/Akt Pathway Tie2_active->PI3K_Akt Activates This compound This compound VEPTP VE-PTP This compound->VEPTP Inhibits VEPTP->Tie2_active Dephosphorylates Vascular_Stability Vascular Stability (Quiescence, Barrier Function) PI3K_Akt->Vascular_Stability

Caption: this compound inhibits VE-PTP, leading to Tie2 activation and enhanced vascular stability.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50Reference
VE-PTP17 pM[8]
HPTPη36 pM[8]
HPTPγ100 pM[8]
PTP1B780 nM[8]
Table 2: Clinical Efficacy of this compound in Ocular Hypertension/Open-Angle Glaucoma (Adjunct to Latanoprost)
Treatment GroupNBaseline Mean Diurnal IOP (mmHg)Mean Change from Baseline at Day 28 (mmHg)P-value vs. Latanoprost AloneReference
This compound BID + Latanoprost6524.3-7.95 ± 0.26< 0.05[10][11]
Latanoprost Monotherapy6524.1-7.04 ± 0.26-[10][11]

BID = twice daily

Table 3: Preclinical Efficacy of this compound in a Mouse Model of Ocular Hypertension
TreatmentEffect on Outflow FacilityReference
This compound (topical)33% increase[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the Tie2 pathway.

VE-PTP Phosphatase Activity Assay

This protocol describes a general method for assessing the enzymatic activity of VE-PTP and the inhibitory effect of compounds like this compound.

Experimental Workflow Diagram

VEPTP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant VE-PTP - this compound (or inhibitor) - pNPP Substrate - Assay Buffer start->prepare_reagents add_inhibitor Add this compound to Assay Wells prepare_reagents->add_inhibitor add_veptp Add Recombinant VE-PTP add_inhibitor->add_veptp preincubate Pre-incubate add_veptp->preincubate add_substrate Add pNPP Substrate preincubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop Reaction (e.g., with NaOH) incubate_reaction->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Analyze Data and Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a VE-PTP phosphatase activity assay.

Materials:

  • Recombinant human VE-PTP

  • This compound or other test inhibitors

  • p-Nitrophenyl Phosphate (pNPP)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, pH 7.2)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed volume of each this compound dilution to the wells of a 96-well plate. Include wells with buffer only as a negative control.

  • Add a solution of recombinant VE-PTP to each well to a final concentration within the linear range of the assay.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding pNPP substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Tie2 Phosphorylation Western Blot

This protocol details the detection of Tie2 phosphorylation in endothelial cells following treatment with this compound.

Experimental Workflow Diagram

Western_Blot_Workflow start Start culture_cells Culture Endothelial Cells start->culture_cells treat_cells Treat Cells with this compound culture_cells->treat_cells lyse_cells Lyse Cells and Collect Protein treat_cells->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (anti-phospho-Tie2) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Detect with ECL Substrate wash2->detect image Image Chemiluminescence detect->image analyze Analyze Band Intensity image->analyze end End analyze->end

Caption: Workflow for Western blot analysis of Tie2 phosphorylation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: anti-phospho-Tie2 (Tyr992)

  • Primary antibody: anti-total-Tie2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Culture endothelial cells to near confluence.

  • Treat cells with this compound at the desired concentrations and for the desired time points. Include an untreated control.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-Tie2 primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an anti-total-Tie2 antibody for normalization.

  • Quantify band intensities to determine the relative increase in Tie2 phosphorylation.

In Vivo Mouse Model of Ocular Hypertension and Outflow Facility Measurement

This protocol describes a method to induce ocular hypertension in mice and subsequently measure the outflow facility to assess the effect of this compound.

Procedure for Inducing Ocular Hypertension (Microbead Occlusion Model):

  • Anesthetize the mouse.

  • Under a dissecting microscope, use a 33-gauge needle to make a small incision in the cornea.

  • Inject a sterile suspension of microbeads into the anterior chamber of the eye.

  • Apply a topical antibiotic to the eye.

  • Monitor intraocular pressure (IOP) regularly using a tonometer.

Procedure for Outflow Facility Measurement:

  • Following the induction of ocular hypertension and treatment with this compound (or vehicle), euthanize the mouse and enucleate the eye.

  • Cannulate the anterior chamber with a needle connected to a perfusion system.

  • Perfuse the eye with a buffered saline solution at a constant pressure or flow rate.

  • Measure the flow rate required to maintain a constant pressure, or the pressure generated at a constant flow rate.

  • Calculate the outflow facility (C) using the formula: C = Flow Rate / (Intraocular Pressure - Episcleral Venous Pressure).

Conclusion

This compound represents a novel therapeutic approach for diseases characterized by vascular instability. Its mechanism of action, centered on the inhibition of VE-PTP and subsequent activation of the Tie2 signaling pathway, offers a promising strategy to restore vascular homeostasis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and the broader field of Angiopoietin-Tie2 signaling.

References

Razuprotafib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Razuprotafib, also known by its development code AKB-9778, is a first-in-class small molecule inhibitor of vascular endothelial-protein tyrosine phosphatase (VE-PTP).[1][2][3][4] It is under investigation for its therapeutic potential in a range of diseases characterized by vascular instability, including diabetic eye diseases and open-angle glaucoma.[2][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a complex organic molecule with the systematic IUPAC name [4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid.[3] Its identity is well-defined by its unique CAS number and chemical formula.

IdentifierValue
IUPAC Name [4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid[3]
Synonyms AKB-9778, AKB 9778, AKB9778[3]
CAS Number 1008510-37-9[3]
Molecular Formula C₂₆H₂₆N₄O₆S₃[3]
2D Structure (See chemical structure diagram below)

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation development and pharmacokinetic profile. While experimentally determined data for some properties of this compound are not publicly available, computed values provide useful estimates.

PropertyValueSource
Molecular Weight 586.7 g/mol PubChem[3]
Melting Point Not available
pKa (Strongest Acidic) -1.4 (Computed)DrugBank
pKa (Strongest Basic) 1.22 (Computed)DrugBank
LogP (Octanol-Water Partition Coefficient) 3.7 (Computed, XLogP3-AA)PubChem[3]
Water Solubility 0.00482 mg/mL (Computed)DrugBank
Solubility in DMSO ≥ 60 mg/mLAbMole BioScience

Pharmacokinetic Properties

Studies on the disposition of radiolabeled this compound have shown that it undergoes rapid absorption and clearance following subcutaneous administration in humans, with the parent drug being the primary component circulating in plasma.[1] However, specific quantitative pharmacokinetic parameters in humans have not been detailed in publicly available literature.

ParameterValueSpecies
Bioavailability Not availableHuman
Half-life (t½) Not availableHuman
Peak Plasma Concentration (Cmax) Not availableHuman
Time to Peak Plasma Concentration (Tmax) Not availableHuman
Plasma Protein Binding Not availableHuman

Mechanism of Action: Tie2 Pathway Activation

This compound's therapeutic effects are mediated through the activation of the Tie2 signaling pathway, a critical regulator of vascular stability.[2][7] It achieves this by inhibiting vascular endothelial-protein tyrosine phosphatase (VE-PTP), a negative regulator of the Tie2 receptor.[1][3][4]

Under normal physiological conditions, the ligand Angiopoietin-1 (Ang1) binds to the Tie2 receptor on endothelial cells, leading to its phosphorylation and the activation of downstream signaling pathways that promote endothelial cell survival, quiescence, and barrier function. In pathological states, Angiopoietin-2 (Ang2) acts as a competitive antagonist to Ang1, leading to dephosphorylation of Tie2 and subsequent vascular destabilization.[8]

VE-PTP is an intracellular phosphatase that dephosphorylates and inactivates the Tie2 receptor. This compound binds to and inhibits the catalytic activity of VE-PTP, thereby preventing the dephosphorylation of Tie2.[1][4] This leads to a sustained activation of the Tie2 receptor, mimicking the effects of Ang1 and promoting vascular stabilization, even in the presence of high levels of Ang2.[2]

Razuprotafib_Mechanism_of_Action cluster_0 Endothelial Cell Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Binds & Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Binds & Antagonizes Downstream Downstream Signaling (Akt, eNOS, etc.) Tie2->Downstream Phosphorylates VEPTP VE-PTP VEPTP->Tie2 Dephosphorylates This compound This compound This compound->VEPTP Inhibits Vascular_Stability Vascular Stability (Barrier function, Quiescence) Downstream->Vascular_Stability

Caption: this compound inhibits VE-PTP, leading to Tie2 activation and enhanced vascular stability.

Experimental Protocols

In Vitro VE-PTP Inhibition Assay (General Protocol)

While a specific, detailed protocol for this compound has not been published, a general fluorescence-based in vitro assay to determine the inhibitory activity against VE-PTP can be conducted as follows. This protocol is adapted from general methodologies for protein tyrosine phosphatase assays.[9][10]

  • Reagents and Materials:

    • Recombinant human VE-PTP enzyme.

    • Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).

    • Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 2 mM EDTA, 5 mM DTT).

    • This compound stock solution in DMSO.

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add a fixed concentration of recombinant VE-PTP to each well of the microplate.

    • Add the various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate DiFMUP to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 358 nm excitation and 450 nm emission for DiFMUP) over time in a kinetic mode.

    • The rate of increase in fluorescence is proportional to the VE-PTP activity.

    • Calculate the percentage of inhibition for each this compound concentration relative to a DMSO vehicle control.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

VEPTP_Inhibition_Assay_Workflow A Prepare Reagents (VE-PTP, this compound, Substrate) B Dispense VE-PTP into 384-well plate A->B C Add this compound dilutions and incubate B->C D Initiate reaction with fluorogenic substrate C->D E Kinetic fluorescence reading D->E F Data Analysis (Calculate % inhibition, IC50) E->F

Caption: Workflow for a fluorescence-based in vitro VE-PTP inhibition assay.

Western Blotting for Tie2 Phosphorylation

To assess the effect of this compound on Tie2 activation in endothelial cells, Western blotting for phosphorylated Tie2 can be performed.[11][12]

  • Cell Culture and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs) to confluence.

    • Treat the cells with this compound at various concentrations for a specified time.

    • Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Immunoprecipitation (Optional but Recommended):

    • Incubate the cell lysates with an anti-Tie2 antibody to immunoprecipitate the Tie2 receptor.

    • Use protein A/G beads to pull down the antibody-receptor complex.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins in the cell lysates or immunoprecipitates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (p-Tie2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total Tie2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-Tie2 and total Tie2 using densitometry software.

    • Normalize the p-Tie2 signal to the total Tie2 signal to determine the relative increase in phosphorylation.

Measurement of Schlemm's Canal Outflow Facility in Mice

The effect of this compound on aqueous humor outflow can be assessed in mice by measuring the outflow facility of enucleated eyes.[13][14][15]

  • Animal Treatment:

    • Administer this compound topically to one eye and a vehicle control to the contralateral eye of C57BL/6J mice for a specified duration (e.g., once daily for 4 days).[16]

  • Eye Enucleation and Cannulation:

    • Euthanize the mice and carefully enucleate the eyes.

    • Cannulate the anterior chamber of each eye with a microneedle connected to a perfusion system.

  • Perfusion and Measurement:

    • Perfuse the eyes with a buffered saline solution at a constant pressure (e.g., 8 mmHg).

    • Continuously measure the flow rate into the eye using a high-precision flow sensor.

    • The outflow facility (C) is calculated as the flow rate (F) divided by the perfusion pressure (P): C = F/P.

  • Data Analysis:

    • Compare the outflow facility between the this compound-treated and vehicle-treated eyes to determine the effect of the drug.

Clinical Development in Open-Angle Glaucoma

This compound has been evaluated in Phase 2 clinical trials as an adjunctive therapy to latanoprost for the treatment of open-angle glaucoma (OAG) or ocular hypertension (OHT).[5][6][17][18]

Study Design: A randomized, double-masked, placebo-controlled, multicenter, parallel-group study.[18]

Patient Population: Patients with OAG or OHT with an unmedicated intraocular pressure (IOP) between ≥22 mmHg and <36 mmHg.[17]

Treatment Arms:

  • This compound ophthalmic solution (e.g., 40 mg/mL) once or twice daily + Latanoprost once daily.[6]

  • Placebo + Latanoprost once daily.[6]

Primary Endpoint: The primary efficacy endpoint is the change in mean diurnal IOP from baseline at a specified time point (e.g., day 28).[6]

IOP Measurement: IOP is measured at multiple time points throughout the day (e.g., 8:00, 10:00, 12:00, and 16:00) using a Goldmann applanation tonometer.[18]

Key Findings: In a Phase 2 trial, adjunctive therapy with this compound twice daily resulted in a statistically significant reduction in mean diurnal IOP compared to latanoprost monotherapy.[5][17][18]

Glaucoma_Clinical_Trial_Workflow Screening Patient Screening (OAG/OHT, IOP criteria) Washout Washout of prior IOP-lowering medications Screening->Washout Randomization Randomization Washout->Randomization Treatment_A This compound + Latanoprost Randomization->Treatment_A Arm 1 Treatment_B Placebo + Latanoprost Randomization->Treatment_B Arm 2 Follow_up 28-Day Treatment Period (Diurnal IOP measurements) Treatment_A->Follow_up Treatment_B->Follow_up Endpoint Primary Endpoint Analysis (Change in mean diurnal IOP) Follow_up->Endpoint

Caption: Simplified workflow of a Phase 2 clinical trial for this compound in open-angle glaucoma.

Conclusion

This compound is a promising small molecule inhibitor of VE-PTP that activates the Tie2 signaling pathway to promote vascular stability. Its unique mechanism of action holds therapeutic potential for a variety of diseases characterized by vascular dysfunction. This technical guide has summarized the key chemical, physicochemical, and pharmacokinetic properties of this compound, along with detailed methodologies for its preclinical and clinical evaluation. Further research and clinical development will continue to elucidate the full therapeutic utility of this novel compound.

References

Razuprotafib's Impact on Schlemm's Canal: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Razuprotafib (formerly AKB-9778) is a first-in-class small molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) that has demonstrated a novel mechanism of action for the treatment of open-angle glaucoma (OAG) and ocular hypertension (OHT). By targeting the Angiopoietin/Tie2 signaling pathway within the endothelium of Schlemm's canal (SC), this compound has shown the potential to not only lower intraocular pressure (IOP) but also to remodel and restore the function of the conventional outflow pathway. This document provides an in-depth technical overview of the core scientific data, experimental methodologies, and signaling pathways associated with this compound's effect on Schlemm's canal.

Mechanism of Action: The Angiopoietin/Tie2 Pathway in Schlemm's Canal

This compound's primary mechanism of action is the inhibition of VE-PTP, a negative regulator of the Tie2 receptor.[1][2][3] In the conventional outflow pathway, the Tie2 receptor, expressed on the endothelial cells of Schlemm's canal, is crucial for maintaining the structural and functional integrity of the canal.[4][5][6] The Angiopoietin-Tie2 signaling pathway is vital for the development and maintenance of Schlemm's canal.[5][6]

By inhibiting VE-PTP, this compound effectively activates Tie2, mimicking the effects of its natural ligand, Angiopoietin-1.[3][4] This activation leads to a cascade of downstream effects that enhance the function of Schlemm's canal, ultimately increasing aqueous humor outflow facility and reducing IOP.[4][7][8] The therapeutic targeting of Tie2 activation in Schlemm's canal is a promising approach for glaucoma treatment.[7][9][10]

Signaling Pathway Diagram

Razuprotafib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_outcome Physiological Outcomes Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Activates pTie2 Phosphorylated Tie2 (Active) Tie2->pTie2 Phosphorylation VEPTP VE-PTP VEPTP->Tie2 Dephosphorylates (Inactivates) This compound This compound This compound->VEPTP Inhibits Downstream Downstream Signaling (e.g., eNOS activation, Rho kinase inhibition) pTie2->Downstream Initiates SC_Function Enhanced SC Function: - Increased Outflow Facility - SC Remodeling Downstream->SC_Function IOP Reduced Intraocular Pressure (IOP) SC_Function->IOP Preclinical_Workflow cluster_setup Experimental Setup cluster_measurements Data Collection cluster_analysis Analysis & Outcome Animal_Model Select Mouse Model (WT or Tie2+/-) Drug_Admin Topical Ocular Administration of This compound Animal_Model->Drug_Admin IOP_Measure Measure IOP Drug_Admin->IOP_Measure Outflow_Measure Assess Outflow Facility Drug_Admin->Outflow_Measure Histo_Analysis Immunohistochemistry (pTie2, VE-PTP) Drug_Admin->Histo_Analysis Area_Measure Quantify SC Area Drug_Admin->Area_Measure Data_Analysis Statistical Analysis IOP_Measure->Data_Analysis Outflow_Measure->Data_Analysis Histo_Analysis->Data_Analysis Area_Measure->Data_Analysis Conclusion Determine Effect on SC and IOP Data_Analysis->Conclusion Clinical_Trial_Logic cluster_randomization Randomization (1:1:1) Patient_Pool 194 Patients with OAG/OHT (IOP ≥22 & <36 mmHg) Group_A This compound QD + Latanoprost Patient_Pool->Group_A Group_B This compound BID + Latanoprost Patient_Pool->Group_B Group_C Placebo + Latanoprost Patient_Pool->Group_C Treatment_Period 28-Day Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Primary_Endpoint Primary Endpoint: Change in Mean Diurnal IOP at Day 28 Treatment_Period->Primary_Endpoint

References

Razuprotafib for Acute Respiratory Distress Syndrome (ARDS): A Technical Guide on Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs, leading to increased permeability of the alveolar-capillary barrier, pulmonary edema, and severe hypoxemia. The angiopoietin-Tie2 signaling pathway is critical for maintaining vascular stability, and its dysregulation is a key feature of ARDS pathophysiology. Razuprotafib (AKB-9778), a small-molecule inhibitor of vascular endothelial-protein tyrosine phosphatase (VE-PTP), was investigated as a potential therapeutic for ARDS due to its mechanism of activating the Tie2 receptor to enhance endothelial function and stabilize blood vessels. This technical guide provides an in-depth review of the early-stage research on this compound for ARDS, summarizing its mechanism of action, preclinical data from relevant animal models, and the design and outcomes of early-phase clinical trials. While the therapeutic rationale was strong, clinical development was halted due to safety concerns, specifically drug-induced hypotension, a critical finding for future research in this pathway.

Mechanism of Action: The Angiopoietin-Tie2 Pathway

This compound's therapeutic hypothesis in ARDS is centered on its ability to restore the integrity of the pulmonary vascular endothelium by activating the Tie2 signaling pathway.[1]

1.1 The Role of Tie2 in Vascular Stability Tie2 is a tyrosine kinase receptor predominantly expressed on the surface of endothelial cells.[2] Its activation by the ligand Angiopoietin-1 (Ang1) promotes a cascade of downstream signaling that is crucial for blood vessel maturation and stability.[3] This signaling strengthens cell-cell junctions and suppresses inflammatory responses, thereby maintaining a restrictive endothelial barrier.[3] In pathological states like ARDS, the inflammatory environment often leads to an upregulation of Angiopoietin-2 (Ang2), which typically acts as a competitive antagonist to Ang1, blocking Tie2 activation and promoting vascular leakage and inflammation.[3][4]

1.2 this compound's Targeted Intervention Vascular endothelial-protein tyrosine phosphatase (VE-PTP) is an intracellular enzyme that negatively regulates Tie2 by dephosphorylating it, effectively inactivating the receptor.[1][5] this compound is a potent and selective inhibitor of the catalytic domain of VE-PTP.[2] By inhibiting VE-PTP, this compound prevents the deactivation of Tie2, leading to its sustained phosphorylation and activation.[1] This activation occurs irrespective of the extracellular levels of Ang1 or Ang2, offering a robust method to restore vascular stability even in an Ang2-dominant inflammatory milieu.[6][7][8]

Razuprotafib_MoA cluster_EC Endothelial Cell Tie2_inactive Tie2 Receptor (Inactive) Permeability Vascular Permeability (Leakage) Tie2_inactive->Permeability Leads to Tie2_active Tie2 Receptor (Active/Phosphorylated) Downstream Downstream Signaling (e.g., PI3K/Akt) Tie2_active->Downstream Activates VEPTP VE-PTP VEPTP->Tie2_active Dephosphorylates This compound This compound This compound->VEPTP Inhibits Stability Vascular Stability (Barrier Enhancement) Downstream->Stability Promotes Ang1 Angiopoietin-1 (Agonist) Ang1->Tie2_inactive Activates Ang2 Angiopoietin-2 (Antagonist) Ang2->Tie2_inactive Inhibits

Caption: this compound Mechanism of Action on the Tie2 Pathway.

Preclinical Research

Early-stage, non-clinical evaluation of this compound provided foundational evidence for its effects on vascular permeability and inflammation. A key study utilized a rat model of extracorporeal circulation (ECC), which induces a systemic inflammatory response and endothelial dysfunction relevant to ARDS.[9]

2.1 Experimental Protocol: Rat Extracorporeal Circulation (ECC) Model This protocol was designed to assess the ability of this compound to mitigate microvascular dysfunction in a setting of acute systemic inflammation.

  • Animal Model: Male Wistar rats were used for the study.[9]

  • Groups:

    • Sham: Underwent the surgical procedure without ECC.

    • ECC + Placebo: Subjected to 60 minutes of ECC with a vehicle treatment.

    • ECC + this compound: Subjected to 60 minutes of ECC with this compound treatment.[9]

  • Drug Administration: A single intravenous bolus of this compound was administered just prior to the initiation of ECC.[9]

  • ECC Circuit: A standardized veno-arterial ECC circuit was established, inducing a systemic inflammatory response.

  • Key Assessments:

    • Hemodynamics: Mean Arterial Pressure (MAP) was continuously monitored.[9]

    • Microcirculation: Intravital microscopy was used to assess capillary perfusion.[9]

    • Vascular Leakage: Renal edema was quantified by the wet-to-dry weight ratio.[9]

    • Inflammatory Markers: Circulating levels of TNFα, IL-6, ICAM-1, Angiopoietin-1, and Angiopoietin-2 were measured via ELISA.[9]

    • Gas Exchange: The PaO₂/FiO₂ ratio was calculated from arterial blood gas analysis.[9]

    • Histopathology: Lung and kidney tissues were examined for inflammation and injury.[9]

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Data Collection & Analysis A Animal Model (Male Wistar Rats) B Randomization into 3 Groups: 1. Sham 2. ECC + Placebo 3. ECC + this compound A->B C Drug Administration (IV Bolus of this compound or Placebo) B->C D Initiation of Extracorporeal Circulation (ECC) for 60 min C->D E Hemodynamic Monitoring (MAP) D->E During & Post-ECC F Microcirculation Analysis D->F During & Post-ECC G Inflammatory Marker Measurement (ELISA) D->G During & Post-ECC H Gas Exchange (PaO2/FiO2) D->H During & Post-ECC I Histopathology (Lung & Kidney) D->I During & Post-ECC J Vascular Leakage (Wet-to-Dry Ratio) D->J During & Post-ECC

Caption: Experimental Workflow for the Rat ECC Preclinical Study.

2.2 Preclinical Data Presentation

The study revealed mixed results. While this compound did not improve the primary endpoints of microcirculatory perfusion or renal edema, it demonstrated positive effects on gas exchange and inflammation. However, a significant adverse effect of hypotension was observed.[9]

Table 1: Hemodynamic and Gas Exchange Data

Parameter Group Result p-value
Δ Mean Arterial Pressure (Post-Drug) This compound -37 mmHg (median decrease) 0.007 (vs. Vehicle)
Vehicle +11 mmHg (median increase)
PaO₂/FiO₂ Ratio (Post-ECC) This compound Higher than Placebo < 0.05
Placebo Lower than this compound

Data sourced from Dubelaar et al., 2025.[9]

Table 2: Inflammatory Marker and Histopathology Data

Parameter Group Result
Circulating TNFα This compound Suppressed ECC-induced increase
Circulating Angiopoietin-2 This compound Further increased post-ECC vs. Placebo
Circulating IL-6 & ICAM-1 This compound No effect compared to Placebo
Pulmonary Histopathology This compound Reduced interstitial inflammation

Data sourced from Dubelaar et al., 2025.[9]

Early-Stage Clinical Research in COVID-19 ARDS

Based on its mechanism of action, this compound was advanced into Phase 2 clinical trials to evaluate its potential for preventing or treating ARDS in patients with moderate to severe COVID-19.[5][7]

3.1 Clinical Trial Protocols Two main Phase 2 trials were initiated:

  • I-SPY COVID Trial (NCT04488081): This was an adaptive platform trial designed to rapidly screen promising therapies for critically ill COVID-19 patients with ARDS.[7][8] this compound was evaluated as a new treatment arm in this multicenter study.[7] The adaptive design allows for modifications to the trial based on accumulating data to efficiently identify effective treatments.[7]

  • Military-Sponsored Phase 2 Trial: A separate trial, funded in part by the U.S. military, was initiated to assess this compound for the prevention and treatment of ARDS in patients with moderate-to-severe COVID-19 who were not yet critically ill (i.e., not on high-flow oxygen or ventilators).[5][10]

3.2 Clinical Trial Outcomes and Data

Despite the strong mechanistic rationale, the clinical development of this compound for ARDS was halted.

  • Discontinuation of Trials: Both Phase 2 trials for COVID-19 ARDS were discontinued due to concerns about drug-induced hypotension.[9][11] This adverse event mirrored the findings in the preclinical rat model and was deemed a significant safety risk in critically ill patients who are often already hemodynamically unstable.

  • Quantitative Data: Detailed quantitative efficacy and safety data from these discontinued trials have not been made publicly available in peer-reviewed literature. The primary reported outcome is the safety signal of hypotension that led to their termination.[9][11]

Clinical_Logic Rationale Therapeutic Rationale: ARDS involves vascular leakage. This compound stabilizes vasculature via Tie2 activation. Preclinical Preclinical Evidence (Rat Model): - Improved PaO2/FiO2 - Reduced Lung Inflammation - Side Effect: Hypotension Rationale->Preclinical Phase2 Phase 2 Clinical Trials Initiated (e.g., I-SPY COVID) for Moderate-to-Severe ARDS Preclinical->Phase2 Outcome Primary Outcome: Trials Discontinued Phase2->Outcome Reason Reason for Discontinuation: Significant Drug-Induced Hypotension (Safety Concern) Outcome->Reason

Caption: this compound's Clinical Development Path in ARDS.

Conclusion and Future Directions

The investigation of this compound for ARDS provides a valuable case study in drug development. The therapeutic target, the VE-PTP/Tie2 pathway, remains a highly relevant and promising avenue for treating diseases of vascular permeability, including ARDS. Preclinical studies successfully demonstrated target engagement and offered signals of potential efficacy in improving gas exchange and reducing pulmonary inflammation.[9] However, the translation from preclinical models to human clinical trials was ultimately unsuccessful due to the emergence of a significant safety concern: hypotension.[9][11] This adverse effect, observed in both animal and human studies, highlights a potential on-target effect of systemic Tie2 activation that may limit the therapeutic window for systemic administration in hemodynamically fragile populations.

For drug development professionals, this underscores the critical importance of carefully evaluating the systemic hemodynamic consequences of activating the Tie2 pathway. Future research could explore alternative strategies, such as:

  • Developing molecules with a more favorable therapeutic index.

  • Investigating localized delivery to the lung to minimize systemic exposure and side effects.

  • Identifying patient subpopulations that may be less susceptible to the hypotensive effects of Tie2 activation.

While this compound's journey in ARDS has concluded, the scientific insights gained reinforce the importance of the Tie2 pathway and provide critical lessons for the development of the next generation of vascular-stabilizing agents.

References

Methodological & Application

Razuprotafib In Vivo Administration Protocols for Mice: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Razuprotafib (formerly AKB-9778) is a small molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), a negative regulator of the Tie2 receptor.[1] By inhibiting VE-PTP, this compound activates Tie2 signaling, promoting vascular stability and reducing vascular leakage.[1] This mechanism of action has shown therapeutic potential in preclinical mouse models of ocular diseases, including diabetic retinopathy and glaucoma. These application notes provide detailed protocols for the in vivo administration of this compound to mice via subcutaneous and topical ocular routes, along with methodologies for relevant disease models and endpoint analysis.

Mechanism of Action: Tie2 Signaling Pathway

This compound's primary target is VE-PTP, an enzyme that dephosphorylates and inactivates the Tie2 receptor on endothelial cells.[1][2] Inhibition of VE-PTP by this compound leads to the sustained activation (phosphorylation) of Tie2, even in the presence of the Tie2 antagonist Angiopoietin-2 (Ang2).[3][2] Activated Tie2 initiates downstream signaling cascades, including the PI3K/AKT and ERK pathways, which promote endothelial cell survival, barrier function, and vascular quiescence.[2][4]

Razuprotafib_Signaling_Pathway cluster_EC Endothelial Cell cluster_downstream This compound This compound VEPTP VE-PTP This compound->VEPTP inhibits Tie2_active Tie2-P (Active) VEPTP->Tie2_active dephosphorylates Tie2_inactive Tie2 (inactive) Tie2_inactive->Tie2_active phosphorylates AKT AKT Tie2_active->AKT ERK ERK Tie2_active->ERK Ang1 Ang1 Ang1->Tie2_inactive activates Ang2 Ang2 Ang2->Tie2_inactive antagonizes eNOS eNOS AKT->eNOS Vascular_Stability Vascular Stability (Quiescence, Barrier Function) AKT->Vascular_Stability ERK->Vascular_Stability

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of this compound in mice.

Table 1: this compound Administration Protocols in Mice

ParameterSubcutaneous AdministrationTopical Ocular AdministrationReference(s)
Dosage 10-20 mg/kg4% solution[4][5]
Frequency Twice dailyOnce or twice daily[4][5]
Duration 3 - 7 days3 days - 4 weeks[5]
Vehicle Not specified in detail3% dextrose (for IV in rats, may be adaptable)[6]

Table 2: Efficacy of this compound in Mouse Models

ModelEndpointResultReference(s)
Ocular Normotensive MiceIntraocular Pressure (IOP)Reduction of 1.6 ± 0.3 mm Hg after 3 days of topical administration[5]
Ocular Normotensive MiceOutflow Facility33% increase after 3 days of topical administration[5]
Laser-Induced Choroidal NeovascularizationSubretinal NeovascularizationSuppression with 10-20 mg/kg subcutaneous administration for 7 days[4]

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound

This protocol is adapted from standard procedures for subcutaneous injections in mice and can be used for systemic delivery of this compound.[1][7][4]

Materials:

  • This compound, dissolved in a sterile vehicle

  • Sterile syringes (0.5-1 mL)

  • Sterile needles (25-27 gauge)

  • 70% Isopropyl alcohol pads

  • Animal scale

Procedure:

  • Preparation:

    • Warm the this compound solution to room temperature.

    • Weigh the mouse to calculate the correct injection volume based on the desired dosage (e.g., 10-20 mg/kg). The maximum recommended injection volume per site is 5 ml/kg.[4]

    • Draw the calculated volume of this compound solution into a sterile syringe.

  • Restraint:

    • Gently restrain the mouse by grasping the loose skin at the scruff of the neck between your thumb and forefinger.

  • Injection:

    • Create a "tent" of skin at the injection site (typically the dorsal midline, between the shoulder blades).

    • Insert the needle, bevel up, at the base of the skin tent at a shallow angle.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Slowly depress the plunger to inject the solution. A small bleb should form under the skin.

  • Post-injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.

    • Return the mouse to its cage and monitor for any adverse reactions.

SC_Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Injection weigh Weigh Mouse calculate Calculate Volume weigh->calculate draw Draw Solution calculate->draw restrain Restrain Mouse draw->restrain tent Tent Skin restrain->tent inject Inject Solution tent->inject withdraw Withdraw Needle inject->withdraw pressure Apply Pressure withdraw->pressure monitor Monitor Mouse pressure->monitor

Caption: Subcutaneous Injection Workflow.
Protocol 2: Topical Ocular Administration of this compound

This protocol describes the application of this compound as eye drops, a common method for studying its effects on intraocular pressure.[5][8]

Materials:

  • This compound solution (e.g., 4%) in a sterile dropper bottle or pipette

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Sterile saline solution

  • Clean gauze pads

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse according to an approved institutional protocol. Anesthesia is required for accurate IOP measurements and to prevent blinking during administration.[5][9]

    • Place the anesthetized mouse on a stable surface.

  • Administration:

    • Apply one drop of topical anesthetic to the eye to be treated.

    • Gently retract the lower eyelid to form a small pouch.

    • Administer a single drop (typically 5-10 µL) of the this compound solution into the conjunctival sac, avoiding contact with the cornea.[5]

    • Hold the eyelid closed for a few seconds to allow for distribution of the solution.

  • Post-administration:

    • Wipe away any excess solution from around the eye with a clean gauze pad.

    • Keep the animal under observation until it has fully recovered from anesthesia.

    • For bilateral treatment, repeat the procedure on the contralateral eye.

Protocol 3: Laser-Induced Choroidal Neovascularization (CNV) Model

This model is used to study the effects of this compound on pathological angiogenesis in the retina.

Procedure:

  • Induction of CNV:

    • Anesthetize the mouse and dilate the pupils.

    • Using a slit lamp and a laser, create several small laser burns on the retina to rupture Bruch's membrane.

  • This compound Administration:

    • Administer this compound systemically (Protocol 1) or topically (Protocol 2) according to the experimental design (e.g., daily for 7-14 days).

  • Evaluation:

    • At the end of the treatment period, euthanize the mice.

    • Enucleate the eyes and prepare retinal flat mounts or cross-sections.

    • Quantify the area of CNV using immunofluorescence staining for vascular markers (e.g., CD31).

Protocol 4: Measurement of Intraocular Pressure (IOP)

Rebound tonometry is a non-invasive method for measuring IOP in mice.[9][10][11]

Materials:

  • Rebound tonometer (e.g., TonoLab, Icare)

  • Anesthetic agents (e.g., ketamine/xylazine cocktail)

Procedure:

  • Anesthesia:

    • Anesthetize the mouse. Note that some anesthetics can lower IOP, so consistency in the anesthetic regimen is crucial.[10][11]

  • Measurement:

    • Position the tonometer probe perpendicular to the central cornea.

    • Take multiple readings (typically 5-6) per eye and average the results.

    • If measurements between the two eyes differ significantly, re-measure.

  • Data Analysis:

    • Compare IOP measurements between this compound-treated and vehicle-treated groups.

Concluding Remarks

The protocols outlined in these application notes provide a framework for the in vivo investigation of this compound in mice. Adherence to these detailed methodologies will facilitate reproducible and reliable data generation for researchers in both academic and industrial settings. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for Topical Ocular Razuprotafib in Glaucoma Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Razuprotafib, a first-in-class Tie2 activator, in preclinical and clinical glaucoma research. The included protocols are based on published studies and are intended to guide the design and execution of similar experiments.

Introduction to this compound

This compound (formerly known as AKB-9778) is a small molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP), a negative regulator of the Tie2 receptor.[1][2] By inhibiting VE-PTP, this compound activates the Tie2 signaling pathway, which is crucial for the development and maintenance of the Schlemm's canal, a key component of the conventional aqueous humor outflow pathway.[3][4] In glaucoma, elevated intraocular pressure (IOP) is a major risk factor, and enhancing the conventional outflow is a primary therapeutic goal. This compound's mechanism of action, which involves repairing and enhancing the function of the Schlemm's canal, makes it a promising novel treatment for open-angle glaucoma (OAG) and ocular hypertension (OHT).[1][5]

Mechanism of Action

This compound's therapeutic effect in glaucoma is mediated through the Angiopoietin-Tie2 (Angpt/Tie2) signaling pathway.

  • VE-PTP Inhibition: this compound selectively binds to and inhibits the intracellular catalytic domain of VE-PTP.[6][7]

  • Tie2 Activation: Inhibition of VE-PTP leads to the activation of the Tie2 receptor on the surface of endothelial cells, including those lining the Schlemm's canal.[5][6]

  • Schlemm's Canal Restoration: Activated Tie2 signaling promotes the restoration and stabilization of the Schlemm's canal, increasing its filtration area for aqueous humor efflux.[5][6]

  • Increased Conventional Outflow: By improving the function of the Schlemm's canal, this compound enhances the conventional outflow of aqueous humor, leading to a reduction in intraocular pressure.[5][6]

This compound This compound VEPTP VE-PTP This compound->VEPTP Inhibits Tie2 Tie2 Receptor VEPTP->Tie2 Dephosphorylates (Inactivates) SC_Endothelium Schlemm's Canal Endothelium Tie2->SC_Endothelium Promotes Function & Repair Conventional_Outflow Increased Conventional Outflow SC_Endothelium->Conventional_Outflow Leads to IOP_Reduction IOP Reduction Conventional_Outflow->IOP_Reduction Results in cluster_protocol Experimental Workflow: Outflow Facility Measurement Dosing Animal Dosing (this compound vs. Vehicle) Anesthesia Anesthesia Dosing->Anesthesia Enucleation Eye Enucleation Anesthesia->Enucleation Cannulation Anterior Chamber Cannulation Enucleation->Cannulation Perfusion Constant Pressure Perfusion Cannulation->Perfusion Data_Acquisition Flow Rate Measurement Perfusion->Data_Acquisition Analysis Outflow Facility Calculation & Analysis Data_Acquisition->Analysis cluster_protocol Logical Flow: Phase 2 Clinical Trial cluster_arms Treatment Arms Screening Patient Screening & Washout Baseline Baseline Treatment (Latanoprost QD) Screening->Baseline Randomization Randomization Baseline->Randomization Arm1 Latanoprost + Placebo Randomization->Arm1 Arm2 Latanoprost + This compound QD Randomization->Arm2 Arm3 Latanoprost + This compound BID Randomization->Arm3 Treatment 28-Day Treatment Period Endpoint Primary Endpoint Assessment (Diurnal IOP at Day 28) Treatment->Endpoint Arm1->Treatment Arm2->Treatment Arm3->Treatment

References

Application Notes and Protocols: Razuprotafib Solubility and Preparation for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Razuprotafib (also known as AKB-9778) is a potent and selective small molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP).[1] VE-PTP is a negative regulator of the Tie2 receptor, a tyrosine kinase crucial for maintaining vascular stability.[2][3][4] By inhibiting VE-PTP, this compound effectively activates the Tie2 signaling pathway, promoting endothelial cell function and vascular stabilization.[1][2][5] This mechanism of action makes this compound a compound of significant interest for therapeutic applications in diseases characterized by vascular instability, such as diabetic retinopathy and glaucoma.[5][6]

These application notes provide detailed information on the solubility of this compound and standardized protocols for its preparation for use in in vitro assays, ensuring reproducible and reliable experimental outcomes.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents, compiled from available data. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro studies.

Solvent SystemConcentrationMolar EquivalentObservationsCitation
For In Vitro Assays
DMSO100 mg/mL170.44 mMUltrasonic assistance may be required for complete dissolution.[1][7]
For In Vivo Formulations
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline≥ 2.5 mg/mL4.26 mMClear solution.[7]
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL4.26 mMClear solution.[7]
10% DMSO + 90% corn oil≥ 2.5 mg/mL4.26 mMClear solution.[7]

Signaling Pathway of this compound

This compound's mechanism of action centers on the activation of the Tie2 signaling pathway through the inhibition of VE-PTP. This leads to the phosphorylation of downstream signaling molecules, including Akt, eNOS, and ERK, which are critical for endothelial cell survival, migration, and nitric oxide production.[1][6][7]

Razuprotafib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Binds pTie2 Phosphorylated Tie2 (Active) Tie2->pTie2 Phosphorylation This compound This compound VEPTP VE-PTP This compound->VEPTP Inhibits VEPTP->pTie2 Dephosphorylates (Inhibits Activation) PI3K PI3K pTie2->PI3K ERK ERK pTie2->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS VascularStability Vascular Stability & Endothelial Function eNOS->VascularStability ERK->VascularStability

This compound signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 586.70 g/mol )[7]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Calibrated pipettes

Procedure:

  • Pre-Assay Calculations:

    • Determine the desired final concentration of this compound in your in vitro assay.

    • Calculate the required concentration of the DMSO stock solution. It is recommended to prepare a high-concentration stock (e.g., 10 mM, 50 mM, or up to 170.44 mM) to minimize the final concentration of DMSO in the cell culture medium (typically ≤ 0.1%).

    • Example Calculation for a 10 mM Stock Solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 586.70 g/mol * 1000 mg/g = 5.867 mg

      • To prepare 1 mL of a 10 mM stock solution, weigh out 5.867 mg of this compound.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the tube.

  • Dissolution in DMSO:

    • Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (if required):

    • If the compound does not fully dissolve with vortexing, place the tube in a bath sonicator.

    • Sonicate for 10-15 minutes, or until the solution is clear and free of visible particles.[1][7] Periodically check the tube and vortex briefly.

  • Sterilization (Optional):

    • If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7]

Workflow for Preparation of this compound Stock Solution:

Razuprotafib_Preparation_Workflow Start Start: Prepare this compound Stock Calculate 1. Calculate Mass of this compound and Volume of DMSO Start->Calculate Weigh 2. Weigh this compound Powder Calculate->Weigh Add_DMSO 3. Add Anhydrous DMSO Weigh->Add_DMSO Vortex 4. Vortex Vigorously (1-2 min) Add_DMSO->Vortex Check_Solubility Check for Complete Dissolution Vortex->Check_Solubility Sonicate 5. Sonicate (10-15 min) Check_Solubility->Sonicate No Filter 6. Sterile Filter (Optional, 0.22 µm Syringe Filter) Check_Solubility->Filter Yes Sonicate->Vortex Aliquot 7. Aliquot into Single-Use Volumes Filter->Aliquot Store 8. Store at -20°C or -80°C Aliquot->Store End End: Stock Solution Ready for Use Store->End

Workflow for preparing this compound stock solution.
Preparation of Working Solutions for In Vitro Assays

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

  • It is critical to ensure that the final concentration of DMSO in the assay wells is consistent across all conditions (including vehicle controls) and is non-toxic to the cells being used.

Safety Precautions

  • Follow standard laboratory safety procedures when handling this compound and DMSO.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

References

Application Notes and Protocols for Testing Razuprotafib Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Razuprotafib (formerly AKB-9778) is a small molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP).[1] VE-PTP is a key negative regulator of the Tie2 receptor tyrosine kinase. By inhibiting VE-PTP, this compound activates Tie2 signaling, leading to the phosphorylation of downstream signaling molecules such as Akt and endothelial nitric oxide synthase (eNOS). This signaling cascade ultimately enhances endothelial cell function, promotes vascular stability, and reduces vascular leakage.[1] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in vitro.

Mechanism of Action: The this compound-Tie2 Signaling Pathway

This compound's primary mechanism of action is the inhibition of VE-PTP, which allows for the activation of the Tie2 receptor by its ligands, the angiopoietins. This activation triggers a downstream signaling cascade that is crucial for maintaining vascular health.

Razuprotafib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Tie2 Tie2 Receptor pTie2 Phosphorylated Tie2 (p-Tie2) Tie2->pTie2 Phosphorylation VEPTP VE-PTP VEPTP->Tie2 Dephosphorylates This compound This compound This compound->VEPTP Inhibits Angiopoietins Angiopoietins (e.g., Ang-1) Angiopoietins->Tie2 Activates PI3K PI3K pTie2->PI3K Akt Akt PI3K->Akt pAkt Phosphorylated Akt (p-Akt) Akt->pAkt Phosphorylation eNOS eNOS pAkt->eNOS EndothelialSurvival ↑ Endothelial Cell Survival pAkt->EndothelialSurvival peNOS Phosphorylated eNOS (p-eNOS) eNOS->peNOS Phosphorylation NO Nitric Oxide (NO) peNOS->NO VascularStability ↑ Vascular Stability NO->VascularStability DecreasedPermeability ↓ Vascular Permeability NO->DecreasedPermeability

Caption: this compound Signaling Pathway

Experimental Protocols

The following protocols describe key cell-based assays to quantify the efficacy of this compound. An overview of the experimental workflow is presented below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis Culture Culture Endothelial Cells (e.g., HUVECs) Treatment Treat cells with this compound (Dose-response and time-course) Culture->Treatment Phospho Phosphorylation Assays (Tie2, Akt, eNOS) Treatment->Phospho Migration Cell Migration Assay (Scratch/Wound Healing) Treatment->Migration Permeability Endothelial Permeability Assay (TEER) Treatment->Permeability WB Western Blot & Densitometry Phospho->WB Microscopy Microscopy & Image Analysis Migration->Microscopy TEER_Reader TEER Measurement Permeability->TEER_Reader Quantify Quantify Results & Generate Dose-Response Curves WB->Quantify Microscopy->Quantify TEER_Reader->Quantify

Caption: General Experimental Workflow for this compound Efficacy Testing
VE-PTP Inhibition Assay

This assay determines the in vitro potency of this compound in inhibiting VE-PTP enzymatic activity.

Materials:

  • Recombinant human VE-PTP

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • This compound

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the VE-PTP enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Tie2, Akt, and eNOS Phosphorylation Assays (Western Blot)

This protocol is designed to assess the effect of this compound on the phosphorylation status of Tie2 and its downstream targets, Akt and eNOS, in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-Tie2, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-eNOS (Ser1177), anti-eNOS, and anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 15-60 minutes). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)

This assay evaluates the effect of this compound on the migratory capacity of endothelial cells.[2][3][4]

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • This compound

  • 24-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed HUVECs in 24-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[3]

  • Gently wash the wells with PBS to remove detached cells.

  • Add fresh low-serum medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Measure the width of the scratch at different points for each image.

  • Calculate the percentage of wound closure over time for each condition.

Endothelial Permeability Assay (Transendothelial Electrical Resistance - TEER)

This assay measures the integrity of the endothelial cell barrier by quantifying its electrical resistance.[5][6][7] An increase in TEER indicates enhanced barrier function.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • This compound

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

  • TEER measurement system (e.g., EVOM2™)

Protocol:

  • Coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin or collagen).

  • Seed HUVECs onto the inserts and culture them until a confluent monolayer is formed, as confirmed by stable TEER readings.

  • Treat the cells with different concentrations of this compound or a vehicle control in both the apical and basolateral chambers.

  • Measure the TEER at various time points after treatment (e.g., 1, 6, 12, and 24 hours).

  • To induce permeability, a challenge agent (e.g., thrombin or VEGF) can be added, and the protective effect of this compound can be assessed.

  • Calculate the change in TEER values relative to the baseline and compare the different treatment groups.

Data Presentation

The quantitative data obtained from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
VE-PTP IC50 17 pMRecombinant Enzyme[1]

Table 2: Effect of this compound on Tie2 Signaling Pathway Phosphorylation in HUVECs

Treatmentp-Tie2/Tie2 (Fold Change)p-Akt/Akt (Fold Change)p-eNOS/eNOS (Fold Change)Reference
Vehicle Control1.01.01.0[8]
This compound (1 µM)Strong IncreaseStrong IncreaseStrong Increase[8]
This compound + ANG1Markedly EnhancedMarkedly EnhancedMarkedly Enhanced[8]

Note: Qualitative data from Western blots indicates a "strong increase" or "markedly enhanced" phosphorylation. For precise quantification, densitometry from at least three independent experiments is required.

Table 3: Functional Effects of this compound on Endothelial Cells

AssayParameter MeasuredThis compound EffectReference
Cell Migration % Wound ClosureData to be determined
Endothelial Permeability TEER (Ω x cm²)Data to be determined

Logical Relationship between Assays and this compound's Mechanism of Action

The described assays are logically interconnected to provide a comprehensive assessment of this compound's efficacy, from its direct target engagement to its functional cellular consequences.

Logical_Relationship cluster_target Target Engagement cluster_signaling Downstream Signaling cluster_functional Functional Outcomes This compound This compound VEPTP_Assay VE-PTP Inhibition Assay (IC50) This compound->VEPTP_Assay Directly Assesses Phospho_Assay Phosphorylation Assays (p-Tie2, p-Akt, p-eNOS) VEPTP_Assay->Phospho_Assay Leads to Migration_Assay Cell Migration Assay Phospho_Assay->Migration_Assay Influences Permeability_Assay Endothelial Permeability Assay Phospho_Assay->Permeability_Assay Regulates

Caption: Logical Flow of this compound Efficacy Assessment

References

Application Notes and Protocols for Razuprotafib with Human Umbilical Vein Endothelial Cells (HUVECs)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Razuprotafib (formerly known as AKB-9778) is a first-in-class small molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). VE-PTP is a key negative regulator of the Tie2 receptor tyrosine kinase. By inhibiting VE-PTP, this compound activates Tie2 signaling in endothelial cells, independent of the presence of its ligands, angiopoietin-1 (Ang-1) and angiopoietin-2 (Ang-2).[1][2] This activation leads to the stabilization of the vasculature, reduction of vascular leakage, and anti-inflammatory effects.

Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell culture model widely used in cardiovascular research to study various aspects of endothelial cell biology, including angiogenesis, inflammation, and vascular permeability. These application notes provide detailed protocols for utilizing this compound in key in vitro assays with HUVECs to investigate its effects on endothelial cell function.

Mechanism of Action

This compound binds to the catalytic domain of VE-PTP, inhibiting its phosphatase activity. This prevents the dephosphorylation of the Tie2 receptor, leading to its sustained activation and downstream signaling. Activated Tie2 promotes endothelial cell quiescence and stability.

Razuprotafib_Signaling_Pathway Tie2 Tie2 Receptor Downstream Downstream Signaling (e.g., PI3K/Akt) Tie2->Downstream activates VEPTP VE-PTP VEPTP->Tie2 This compound This compound This compound->VEPTP inhibits Activation Activation Inhibition Inhibition Response Endothelial Cell Stability - Decreased Permeability - Anti-inflammatory Effects Downstream->Response

Caption: this compound Signaling Pathway in HUVECs.

Data Presentation

The following tables summarize the quantitative effects of this compound on HUVEC functions based on available literature.

Table 1: Effect of this compound on HUVEC Permeability

ParameterAgonistThis compound ConcentrationEffectReference
Paracellular Permeability (FITC-Dextran)Thrombin5 µMInhibition of thrombin-induced hyperpermeability[3]
Paracellular Permeability (FITC-Dextran)VEGF10 µMBlocks VEGF-induced hyperpermeability[4]

Table 2: Effect of this compound on Transendothelial Migration

Cell TypeChemoattractantThis compound ConcentrationEffect on TransmigrationReference
NeutrophilsTNF-α5 µM40% reduction in transmigration across HUVEC monolayer[5]

Table 3: Expected Effects of this compound on HUVEC Proliferation, Migration, and Tube Formation

AssayExpected Outcome with this compound
Proliferation AssayInhibition of excessive proliferation induced by pro-angiogenic factors (e.g., VEGF).
Migration (Wound Healing) AssayAttenuation of excessive migration stimulated by pro-angiogenic factors.
Tube Formation AssayNormalization of tube-like structures; potential inhibition of aberrant tube formation.

Experimental Protocols

General HUVEC Culture

HUVECs should be cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, use HUVECs between passages 2 and 6.

HUVEC_Culture_Workflow start Start thaw Thaw Cryopreserved HUVECs start->thaw culture Culture in EGM-2 (37°C, 5% CO2) thaw->culture passage Passage at 80-90% Confluency culture->passage seed Seed for Experiment passage->seed end Experiment seed->end Permeability_Assay_Workflow seed Seed HUVECs on Transwell Inserts monolayer Culture to Confluency seed->monolayer pretreat Pre-treat with this compound or Vehicle monolayer->pretreat induce Add Permeability Inducer (e.g., VEGF) pretreat->induce tracer Add FITC-Dextran induce->tracer sample Sample from Lower Chamber tracer->sample quantify Measure Fluorescence sample->quantify analyze Analyze Data quantify->analyze Migration_Assay_Workflow seed Seed HUVECs to Confluency wound Create a Scratch in the Monolayer seed->wound treat Treat with this compound and Stimulus wound->treat image_t0 Image at Time 0 treat->image_t0 incubate Incubate and Image at Intervals image_t0->incubate analyze Measure Wound Area and Calculate Closure incubate->analyze

References

Application Notes and Protocols for Detecting Tie2 Phosphorylation Following Razuprotafib Treatment via Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the immunofluorescent detection and quantification of Tie2 receptor phosphorylation in endothelial cells following treatment with Razuprotafib (formerly AKB-9778). This compound is a first-in-class small molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP), a negative regulator of the Tie2 receptor.[1][2][3] Inhibition of VE-PTP by this compound leads to the activation of Tie2, promoting vascular stability.[1][4][5] This protocol offers a robust methodology for visualizing and quantifying this activation through immunofluorescence, a key technique for assessing the pharmacodynamic effects of this compound and similar compounds.

Introduction

The angiopoietin (Ang)/Tie2 signaling pathway is critical for maintaining vascular quiescence and stability.[4][6][7] The Tie2 receptor, a tyrosine kinase expressed predominantly on endothelial cells, is activated by its ligand Angiopoietin-1 (Ang1).[6] Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) dephosphorylates and inactivates Tie2, thus acting as a negative regulator of this crucial pathway.[1][8][9] Dysregulation of the Ang/Tie2 pathway is implicated in various pathologies characterized by vascular instability, such as diabetic retinopathy and glaucoma.[1][3]

This compound is a potent and selective inhibitor of VE-PTP.[1][7] By inhibiting VE-PTP, this compound prevents the dephosphorylation of Tie2, leading to its sustained activation and phosphorylation, thereby stabilizing blood vessels.[1][6] This application note provides a detailed immunofluorescence protocol to detect the phosphorylation of Tie2 at tyrosine 992 (pTie2-Y992), a key marker of its activation, in response to this compound treatment.

Signaling Pathway

This compound's mechanism of action involves the direct inhibition of VE-PTP, which in turn leads to the phosphorylation and activation of the Tie2 receptor. This initiates downstream signaling cascades that promote endothelial cell survival and vascular stabilization.

razuprotafib_tie2_pathway cluster_membrane Cell Membrane Tie2 Tie2 Receptor Phosphorylation Tie2 Phosphorylation (pTie2) Tie2->Phosphorylation activates VEPTP VE-PTP VEPTP->Tie2 dephosphorylates This compound This compound This compound->VEPTP inhibits Downstream Downstream Signaling (e.g., AKT, ERK) Phosphorylation->Downstream VascularStability Vascular Stability Downstream->VascularStability

Caption: this compound inhibits VE-PTP, leading to Tie2 phosphorylation and downstream signaling.

Experimental Workflow

The following diagram outlines the key steps of the immunofluorescence protocol for detecting Tie2 phosphorylation.

immunofluorescence_workflow A 1. Cell Culture and Treatment (e.g., HUVECs) B 2. This compound Treatment A->B C 3. Fixation (e.g., 4% Paraformaldehyde) B->C D 4. Permeabilization (e.g., 0.25% Triton X-100) C->D E 5. Blocking (e.g., 5% BSA) D->E F 6. Primary Antibody Incubation (anti-pTie2-Y992) E->F G 7. Secondary Antibody Incubation (Fluorophore-conjugated) F->G H 8. Counterstaining (optional) (e.g., DAPI for nuclei) G->H I 9. Imaging (Confocal Microscopy) H->I J 10. Image Analysis and Quantification I->J

References

Application Notes and Protocols for Razuprotafib Dissolution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Razuprotafib (formerly known as AKB-9778) is a potent and selective small-molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), a negative regulator of the Tie2 receptor.[1][2] Inhibition of VE-PTP by this compound leads to Tie2 activation, promoting vascular stability and offering therapeutic potential in various diseases, including diabetic complications and glaucoma.[1][3] Proper dissolution and preparation of this compound are critical for accurate and reproducible experimental results. This document provides detailed protocols for dissolving this compound in Dimethyl Sulfoxide (DMSO) for use in research applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₆H₂₆N₄O₆S₃[4]
Molecular Weight 586.70 g/mol [2][4]
CAS Number 1008510-37-9[4]
Appearance White to light yellow solid[5]
Solubility in DMSO ≥ 60 mg/mL; 100 mg/mL (170.44 mM) with ultrasonic assistance[4][6]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[4][6]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[4][6]

This compound Signaling Pathway

This compound functions by inhibiting VE-PTP, which in turn activates the Tie2 signaling pathway. This activation leads to the phosphorylation of downstream signaling molecules such as AKT, eNOS, and ERK, ultimately promoting endothelial cell survival, vascular stabilization, and reduced vascular leakage.[4][5]

Razuprotafib_Signaling_Pathway This compound This compound VEPTP VE-PTP This compound->VEPTP Tie2 Tie2 Receptor VEPTP->Tie2 Inhibits pTie2 Phosphorylated Tie2 (Activated) Tie2->pTie2 Activates Downstream Downstream Signaling (AKT, eNOS, ERK) pTie2->Downstream Effects Biological Effects (Vascular Stabilization, Endothelial Function) Downstream->Effects

This compound's mechanism of action via VE-PTP inhibition.

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO. Adjustments to the final concentration can be made by modifying the initial mass of this compound and the volume of DMSO accordingly.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

  • Calibrated micropipettes

Procedure:

  • Pre-weighing Preparation: Before handling, allow the this compound container to equilibrate to room temperature to prevent condensation.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. For a 100 mM stock solution, this would be 58.67 mg per 1 mL of DMSO. For smaller volumes, adjust accordingly (e.g., 5.87 mg for 100 µL).

  • Dissolution in DMSO:

    • Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.[5]

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Ultrasonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath.[4] Sonicate for 5-10 minute intervals until the solution is clear and free of visible particulates.

  • Sterilization (Optional): If required for sterile cell culture experiments, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4][6]

Note on DMSO: The hygroscopic nature of DMSO can impact the solubility of this compound. It is highly recommended to use newly opened or anhydrous DMSO for the preparation of stock solutions.[5]

Experimental Workflow for In Vitro Assays

The following diagram outlines a typical workflow for utilizing the this compound stock solution in a cell-based in vitro experiment.

Experimental_Workflow A Prepare 100 mM This compound Stock in DMSO B Thaw Stock Aliquot on Day of Experiment A->B C Prepare Serial Dilutions in Cell Culture Medium B->C D Treat Cells with Final Concentrations C->D E Incubate for Desired Time Period D->E F Perform Downstream Analysis (e.g., Western Blot, qPCR) E->F

Workflow for using this compound in cell-based assays.

Safety Precautions

  • This compound is intended for research use only.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

By following these guidelines and protocols, researchers can ensure the accurate and effective use of this compound in their experimental setups, leading to reliable and reproducible data.

References

Troubleshooting & Optimization

Troubleshooting Razuprotafib-induced hypotension in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering Razuprotafib-induced hypotension in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly known as AKB-9778) is a small molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP).[1][2] VE-PTP is a negative regulator of the Tie2 receptor, a tyrosine kinase expressed on endothelial cells.[1][2] By inhibiting VE-PTP, this compound activates the Tie2 signaling pathway.[1][2] This activation leads to the stabilization of blood vessels, enhancement of endothelial function, and has been investigated for therapeutic potential in various conditions including diabetic eye disease, glaucoma, and Acute Respiratory Distress Syndrome (ARDS).[1][2]

Q2: Is hypotension a known side effect of this compound in animal studies?

Yes, this compound administration has been observed to cause an immediate and significant decrease in mean arterial pressure (MAP) in animal models.[1] A study in Wistar rats demonstrated a notable drop in blood pressure following a single intravenous dose of this compound.[1] Concerns about drug-induced hypotension also led to the discontinuation of two Phase 2 clinical trials of this compound for COVID-19-related ARDS.[1]

Q3: What is the proposed mechanism for this compound-induced hypotension?

The hypotensive effect of this compound is likely linked to its mechanism of action. Activation of the Tie2 pathway can lead to the production of nitric oxide (NO) by endothelial cells. Nitric oxide is a potent vasodilator, and its increased production can lead to a decrease in systemic vascular resistance, resulting in a drop in blood pressure.

Troubleshooting Guide: this compound-Induced Hypotension

Issue: A significant drop in blood pressure is observed immediately following this compound administration.

Potential Cause:

The observed hypotension is likely a direct pharmacological effect of this compound due to the activation of the Tie2 signaling pathway and subsequent vasodilation.

Solutions:

  • Dose Adjustment:

    • If the hypotensive effect is too severe, consider reducing the dose of this compound. A formal dose-response study to determine the optimal therapeutic window with manageable cardiovascular effects is recommended.

  • Fluid Resuscitation:

    • Administer an intravenous bolus of isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) to increase intravascular volume. A typical starting dose in rats is 10-20 mL/kg administered over 15 minutes.

  • Vasopressor Support:

    • If hypotension persists despite fluid resuscitation, the use of a vasopressor may be necessary.

    • Phenylephrine , an alpha-1 adrenergic receptor agonist, can be administered to increase systemic vascular resistance. In a study with rats receiving this compound, boluses of phenylephrine (10 µg) were used to maintain a mean arterial pressure above 60 mmHg.[1]

    • Dopamine is another option that can increase blood pressure through its dose-dependent effects on adrenergic receptors.

Experimental Data on this compound-Induced Hypotension in Rats

The following table summarizes the observed hypotensive effect of a single intravenous dose of this compound in Wistar rats.

Animal ModelThis compound DoseRoute of AdministrationChange in Mean Arterial Pressure (ΔMAP)Vehicle Control (ΔMAP)
Wistar Rats20 mg/kgIntravenous-37 mmHg+11 mmHg

Data from: this compound Does Not Improve Microcirculatory Perfusion Disturbances nor Renal Edema in Rats on Extracorporeal Circulation.[1]

Detailed Experimental Protocols

Protocol 1: this compound Administration and Invasive Blood Pressure Monitoring in Rats

This protocol is adapted from a study investigating the effects of this compound in a rat model of extracorporeal circulation.[1]

Materials:

  • This compound (AKB-9778)

  • 3% Dextrose (vehicle)

  • Male Wistar rats (375-425 g)

  • Anesthetic agents (e.g., isoflurane, fentanyl)

  • Polythene cannula for arterial line placement

  • Pressure transducer and data acquisition system (e.g., PowerLab)

  • Heparin

  • Surgical instruments for cannulation

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic protocol. The depth of anesthesia should be monitored and adjusted based on heart rate and mean arterial pressure.

    • Place a polythene cannula into the carotid artery for continuous measurement of arterial blood pressure and for blood sampling.

    • Connect the arterial cannula to a pressure transducer linked to a data acquisition system to continuously record arterial blood pressure, ECG, and heart rate.

    • Cannulate the jugular vein for drug and fluid administration.

  • This compound Administration:

    • Dissolve this compound in 3% dextrose to the desired concentration (e.g., for a 20 mg/kg dose).

    • Administer a single dose of the this compound solution or vehicle (3% dextrose) intravenously via the jugular vein cannula.

  • Blood Pressure Monitoring:

    • Continuously monitor and record the mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate before, during, and after this compound administration.

    • Pay close attention to the immediate period following administration for any significant drop in blood pressure.

  • Management of Hypotension (if necessary):

    • If the MAP drops below a critical threshold (e.g., 60 mmHg), administer boluses of a vasopressor such as phenylephrine (e.g., 10 µg) to maintain adequate blood pressure.

Visualizations

Razuprotafib_Mechanism_of_Action This compound This compound VE_PTP VE-PTP (Vascular Endothelial Protein Tyrosine Phosphatase) This compound->VE_PTP Inhibits Tie2 Tie2 Receptor VE_PTP->Tie2 Dephosphorylates (Inactivates) Endothelial_Cell Endothelial Cell Tie2->Endothelial_Cell Activates Vascular_Stabilization Vascular Stabilization Endothelial_Cell->Vascular_Stabilization Promotes Nitric_Oxide Nitric Oxide Production Endothelial_Cell->Nitric_Oxide Increases Vasodilation Vasodilation Nitric_Oxide->Vasodilation Causes Hypotension Hypotension Vasodilation->Hypotension Leads to

Caption: Mechanism of this compound action and subsequent hypotension.

Troubleshooting_Workflow Start Hypotension Observed Post-Razuprotafib Administration Check_Dose Is the dose appropriate? Start->Check_Dose Reduce_Dose Reduce this compound Dose Check_Dose->Reduce_Dose No Fluid_Challenge Administer IV Fluid Bolus (e.g., 10-20 mL/kg crystalloid) Check_Dose->Fluid_Challenge Yes Reduce_Dose->Fluid_Challenge Assess_Response Is blood pressure restored? Fluid_Challenge->Assess_Response Vasopressor Administer Vasopressor (e.g., Phenylephrine) Assess_Response->Vasopressor No Monitor Continue to Monitor Vitals Assess_Response->Monitor Yes Vasopressor->Monitor End Resolution Monitor->End

Caption: Troubleshooting workflow for this compound-induced hypotension.

References

Optimizing Razuprotafib concentration for maximal Tie2 activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Razuprotafib for maximal Tie2 activation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of vascular endothelial-protein tyrosine phosphatase (VE-PTP).[1][2][3][4] VE-PTP is a negative regulator of the Tie2 receptor, a tyrosine kinase primarily expressed on endothelial cells.[5] By inhibiting the catalytic activity of VE-PTP, this compound prevents the dephosphorylation of Tie2, leading to its activation.[1][2][3] This activation mimics the effect of the natural Tie2 ligand, Angiopoietin-1 (Ang1), promoting vascular stability and endothelial cell health.[1][2][3]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used to study the role of Tie2 activation in various physiological and pathological processes. Its ability to stabilize vasculature makes it a valuable tool for investigating diseases characterized by vascular leakage and inflammation, such as diabetic retinopathy, macular edema, and acute respiratory distress syndrome (ARDS).[5] It has also been investigated for its potential in treating open-angle glaucoma by targeting Schlemm's canal.[6][7][8]

Q3: In which cell types is this compound expected to be active?

A3: this compound's activity is dependent on the expression of its target, VE-PTP, which is predominantly found in endothelial cells. Therefore, human umbilical vein endothelial cells (HUVECs) and other primary endothelial cell lines are the most relevant in vitro models for studying its effects on Tie2 activation.[2][3]

Q4: How should this compound be stored?

A4: For long-term storage, this compound powder should be kept at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no Tie2 phosphorylation signal in Western blot 1. Suboptimal this compound concentration: The concentration of this compound may be too low to effectively inhibit VE-PTP. 2. Short incubation time: The duration of treatment may be insufficient for maximal Tie2 activation. 3. Poor antibody quality: The primary antibody against phospho-Tie2 may have low affinity or specificity. 4. Inactive this compound: Improper storage or handling may have degraded the compound. 5. High phosphatase activity in lysate: Endogenous phosphatases may have dephosphorylated Tie2 during sample preparation.1. Perform a dose-response experiment to determine the optimal concentration (typically in the low nanomolar to micromolar range). 2. Conduct a time-course experiment (e.g., 15, 30, 60, 120 minutes) to identify the peak of Tie2 phosphorylation. 3. Use a well-validated phospho-Tie2 (Tyr992) antibody from a reputable supplier.[9][10] 4. Ensure this compound is stored correctly and prepare fresh stock solutions. 5. Always include a phosphatase inhibitor cocktail in your lysis buffer.[11]
High background in Western blot 1. Excessive this compound concentration: High concentrations may lead to off-target effects. 2. Antibody cross-reactivity: The primary or secondary antibody may be binding to non-target proteins. 3. Inadequate blocking: The blocking step may be insufficient to prevent non-specific antibody binding.1. Titrate this compound to the lowest effective concentration. 2. Use highly specific antibodies and consider performing a negative control with cells that do not express Tie2. 3. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).
Inconsistent results between experiments 1. Variability in cell culture conditions: Differences in cell confluence, passage number, or serum starvation can affect Tie2 signaling. 2. Inconsistent this compound preparation: Variations in dissolving and diluting the compound. 3. Technical variability in Western blotting: Inconsistent loading, transfer, or antibody incubation times.1. Standardize cell culture protocols, including seeding density and serum starvation period before treatment. 2. Prepare a large batch of concentrated stock solution and aliquot for single use to minimize freeze-thaw cycles. 3. Ensure meticulous and consistent execution of the Western blotting protocol. Use a loading control to normalize for protein loading.
Unexpected cell morphology changes or toxicity 1. High this compound concentration: Off-target effects or cellular stress at high concentrations. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO).

Data Presentation

Table 1: this compound (AKB-9778) Properties

PropertyValueReference(s)
Mechanism of Action Selective VE-PTP inhibitor[1][2][3][4]
Molecular Weight 586.70 g/mol [2]
IC₅₀ for VE-PTP 17 pM[2][3][4]
Solubility in DMSO 100 mg/mL (170.44 mM)[1][2]
Storage (Powder) -20°C (3 years), 4°C (2 years)[1][2][3]
Storage (Solution) -80°C (6 months), -20°C (1 month)[1][2][3]

Table 2: In Vitro Experimental Parameters for Tie2 Activation

ParameterRecommendationNotes
Cell Line Human Umbilical Vein Endothelial Cells (HUVECs)Primary endothelial cells are recommended for their endogenous expression of Tie2 and VE-PTP.
This compound Concentration Range 10 nM - 10 µMA dose-response curve should be generated to determine the optimal concentration for maximal Tie2 phosphorylation without cytotoxicity.
Incubation Time 15 - 120 minutesA time-course experiment is advised to capture the peak of Tie2 phosphorylation.
Positive Control Angiopoietin-1 (Ang1)A known agonist of Tie2 should be used to confirm the responsiveness of the cells.
Negative Control Vehicle (e.g., DMSO)The vehicle control should be used at the same concentration as in the this compound-treated samples.
Detection Method Western Blot for phospho-Tie2 (Tyr992)This is a direct and reliable method to assess Tie2 activation.[9][10]

Experimental Protocols

Protocol 1: In Vitro Tie2 Phosphorylation Assay using Western Blot

Objective: To determine the optimal concentration of this compound for inducing Tie2 phosphorylation in HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound (AKB-9778)

  • DMSO

  • Angiopoietin-1 (Ang1)

  • PBS (Phosphate Buffered Saline)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-Tie2 (Tyr992)

  • Primary antibody: Mouse anti-total-Tie2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate HUVECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in basal medium prior to treatment.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in basal medium to achieve final concentrations ranging from 10 nM to 10 µM. Also, prepare a vehicle control (DMSO) and a positive control (Ang1, e.g., 200 ng/mL).

    • Treat the cells with the different concentrations of this compound, vehicle, or Ang1 for 30 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Tie2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with anti-total-Tie2 antibody as a loading control.

Visualizations

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 Tie2_inactive Tie2 Receptor (Inactive) Ang1->Tie2_inactive Binds Tie2_active Tie2 Receptor (Phosphorylated) Tie2_inactive->Tie2_active Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt) Tie2_active->Downstream VEPTP VE-PTP VEPTP->Tie2_active Dephosphorylates This compound This compound This compound->VEPTP Inhibits Vascular_Stability Vascular Stability Downstream->Vascular_Stability Experimental_Workflow A 1. Culture HUVECs to 80-90% Confluency B 2. Serum Starve for 4-6 hours A->B C 3. Treat with this compound (Dose-Response) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE & Western Blot D->E F 6. Probe with anti-phospho-Tie2 E->F G 7. Strip and Re-probe with anti-total-Tie2 F->G H 8. Data Analysis G->H Troubleshooting_Logic Start No/Low p-Tie2 Signal Check_Conc Is this compound concentration optimal? Start->Check_Conc Check_Time Is incubation time sufficient? Check_Conc->Check_Time Yes Optimize_Conc Perform Dose-Response Check_Conc->Optimize_Conc No Check_Ab Is the p-Tie2 antibody validated? Check_Time->Check_Ab Yes Optimize_Time Perform Time-Course Check_Time->Optimize_Time No Check_Lysis Does lysis buffer contain phosphatase inhibitors? Check_Ab->Check_Lysis Yes New_Ab Use a new, validated antibody Check_Ab->New_Ab No Add_Inhibitors Add phosphatase inhibitors to lysis buffer Check_Lysis->Add_Inhibitors No Success Signal Restored Check_Lysis->Success Yes Optimize_Conc->Success Optimize_Time->Success New_Ab->Success Add_Inhibitors->Success

References

Razuprotafib once-daily versus twice-daily dosing efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical support center provides a concise overview of the comparative efficacy of once-daily versus twice-daily dosing of Razuprotafib. The following information, including troubleshooting guides and frequently asked questions, is intended to assist in experimental design and data interpretation.

Efficacy of this compound: Once-Daily (QD) vs. Twice-Daily (BID) Dosing

A pivotal Phase 2 clinical trial was conducted to evaluate the efficacy of this compound as an adjunctive therapy to latanoprost in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT). The study directly compared a once-daily (QD) dosing regimen against a twice-daily (BID) regimen.

The results of this study indicated that twice-daily dosing of this compound was more effective than once-daily dosing in reducing intraocular pressure (IOP).[1] After 28 days, the BID group, in conjunction with latanoprost, demonstrated a statistically significant reduction in mean diurnal IOP compared to latanoprost monotherapy.[1][2][3][4][5][6] Conversely, the QD dosing group did not show a statistically significant additional IOP lowering effect compared to latanoprost alone.[1][2][3][4][6]

Quantitative Data Summary

The following table summarizes the key efficacy data from the Phase 2 clinical trial.

Treatment GroupMean Diurnal IOP Reduction from Baseline (mmHg) at Day 28Statistical Significance (p-value vs. Latanoprost alone)
This compound BID + Latanoprost7.95 ± 0.26< 0.05[1][3][6]
Latanoprost Monotherapy7.04 ± 0.26-
This compound QD + LatanoprostNot Statistically Significant ImprovementNot Statistically Significant[1][2][3][4][6]

Data presented as Least Squares Mean ± Standard Error.

An interesting observation from the study was the time-dependent effect of this compound, with a greater IOP lowering effect observed at day 28 compared to day 14, particularly in the BID group.[1][7] This suggests a potential mechanism involving the repair of Schlemm's canal.[7] Furthermore, a subgroup analysis revealed a more pronounced IOP reduction in patients with a higher baseline IOP (≥26 mm Hg) when treated with the BID regimen.[1][7]

Experimental Protocols

The pivotal study was a Phase 2, double-masked, randomized, multicenter, parallel-group trial involving 194 patients with OAG or OHT.[1][2][3][6]

Study Design:

  • Washout Period: All patients underwent a 28-day washout period from any previous IOP-lowering medications.[2]

  • Randomization: Participants were randomized in a 1:1:1 ratio to one of three treatment arms:

    • This compound 40 mg/ml QD + Latanoprost 0.005% QD[2]

    • This compound 40 mg/ml BID + Latanoprost 0.005% QD[2]

    • Placebo QD + Latanoprost 0.005% QD (Latanoprost monotherapy)[2]

  • Treatment Duration: The treatment period was 28 days.[1][2][3][6]

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in the mean diurnal IOP at day 28.[2][3][6]

Signaling Pathway and Mechanism of Action

This compound is a small molecule inhibitor of vascular endothelial-protein tyrosine phosphatase (VE-PTP).[7][8] By inhibiting VE-PTP, this compound activates the Tie2 receptor on the surface of endothelial cells.[2][7][8] In the eye, this activation is believed to enhance the function of Schlemm's canal, a key component of the conventional aqueous outflow pathway, thereby increasing aqueous humor outflow and reducing IOP.[1]

razuprotafib_mechanism cluster_endothelial_cell Schlemm's Canal Endothelial Cell This compound This compound VEPTP VE-PTP This compound->VEPTP Inhibits Tie2 Tie2 Receptor VEPTP->Tie2 Inhibits (Dephosphorylates) Signaling Downstream Signaling Tie2->Signaling Activates Function Enhanced Outflow Facility Signaling->Function AqueousOutflow Increased Aqueous Humor Outflow Function->AqueousOutflow IOP Reduced Intraocular Pressure AqueousOutflow->IOP

This compound's Mechanism of Action in Schlemm's Canal.

Troubleshooting and FAQs

Q1: We are not observing a significant IOP-lowering effect with once-daily dosing of this compound in our preclinical models. Is this expected?

A1: Yes, this is consistent with the findings from the Phase 2 clinical trial. The study showed that once-daily dosing of this compound as an adjunct to latanoprost did not produce a statistically significant reduction in IOP compared to latanoprost monotherapy.[1][2][3][4][6] In contrast, the twice-daily dosing regimen was found to be effective.[1][2][3][4][5][6] It is recommended to consider a twice-daily dosing schedule in your experimental design.

Q2: Is there a delay in the onset of the maximum IOP-lowering effect of this compound?

A2: The clinical data suggests a time-dependent effect, with a more pronounced reduction in IOP observed at day 28 compared to day 14.[1][7] This may be related to the proposed mechanism of action involving the remodeling and repair of Schlemm's canal, which could take time to manifest.[7] When designing experiments, consider including multiple time points for assessment to capture the full therapeutic effect.

Q3: We are observing conjunctival hyperemia in our animal models. Is this a known side effect?

A3: Yes, conjunctival hyperemia is a known adverse event associated with this compound. In the Phase 2 trial, an increase in conjunctival hyperemia was observed, particularly in the twice-daily dosing group.[1] This is a common side effect for this class of drugs.

Q4: Is the efficacy of this compound dependent on the baseline IOP?

A4: The Phase 2 clinical trial data suggests that patients with a higher baseline IOP (≥26 mm Hg) may experience a greater IOP-lowering effect with twice-daily this compound.[1][7] This is a critical factor to consider when selecting subjects or animal models for your studies and when analyzing the results.

Q5: What is the underlying mechanism that necessitates twice-daily dosing for this compound's efficacy?

A5: While the exact pharmacokinetic and pharmacodynamic reasons are not fully detailed in the provided search results, the clinical data strongly supports the need for twice-daily administration to achieve a sustained and statistically significant IOP reduction.[1] This could be related to the half-life of the drug in the target tissue or the continuous signaling required to maintain the enhanced outflow facility through the activated Tie2 pathway. The observation that the IOP-lowering effect increased between day 14 and day 28 in the BID group suggests that consistent, twice-daily activation of the Tie2 pathway may be necessary to induce and maintain the physiological changes in Schlemm's canal that lead to reduced IOP.[1]

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Arms (28 Days) cluster_analysis Efficacy Analysis PatientSelection Select Patients with OAG/OHT Washout 28-Day Washout PatientSelection->Washout Randomization Randomize (1:1:1) Washout->Randomization GroupA This compound QD + Latanoprost Randomization->GroupA GroupB This compound BID + Latanoprost Randomization->GroupB GroupC Placebo + Latanoprost Randomization->GroupC IOP_Measurement Measure Diurnal IOP at Day 28 GroupA->IOP_Measurement GroupB->IOP_Measurement GroupC->IOP_Measurement Comparison Compare IOP Reduction vs. Placebo Group IOP_Measurement->Comparison Result Determine Statistical Significance Comparison->Result

Phase 2 Clinical Trial Workflow for this compound.

References

Potential off-target effects of Razuprotafib in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the potential off-target effects of Razuprotafib in cellular models. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing changes in signaling pathways unrelated to Tie2 after this compound treatment. What are the known off-targets?

A1: this compound is a highly potent inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), its primary target. However, in vitro biochemical assays have shown that it can also inhibit other related phosphatases, albeit at varying concentrations. The most notable potential off-targets are human protein tyrosine phosphatase eta (HPTPη, also known as PTPRJ) and gamma (HPTPγ, also known as PTPRG).[1] Inhibition of these phosphatases could lead to downstream signaling effects independent of the VE-PTP/Tie2 axis. It is also a weak inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator of insulin signaling.[1]

Q2: What are the potential cellular consequences of inhibiting the off-target phosphatases HPTPη and HPTPγ?

A2:

  • HPTPη (PTPRJ/CD148): This phosphatase is considered a tumor suppressor and is involved in regulating signaling from multiple receptor tyrosine kinases (RTKs). It has been shown to dephosphorylate JAK2 to inhibit leptin signaling and is also a negative regulator of insulin signaling. Inhibition of HPTPη could therefore potentially impact cellular metabolism and growth pathways.

  • HPTPγ (PTPRG): This phosphatase also acts as a tumor suppressor and is involved in regulating cell growth, differentiation, and adhesion.[1] It is expressed in various tissues, including the central nervous system, and can influence neuronal development.[1] Off-target inhibition of PTPRG might affect cell-cell or cell-matrix adhesion and related signaling pathways.

Q3: Our in vitro angiogenesis assay (tube formation) shows a reduction in tube-like structures after this compound treatment, which seems counterintuitive for a Tie2 activator. Why might this be happening?

A3: This is an interesting observation that has been reported in some in vitro settings. While Tie2 activation is generally associated with vascular stability, the immediate effect on endothelial cells in a Matrigel assay can be complex. This compound-induced Tie2 activation promotes a quiescent state in endothelial cells. This stabilization can make them less responsive to the stimuli in the assay that promote proliferation and migration, which are necessary for tube formation. Essentially, the cells may be too "stable" to form the new networks.

Q4: We are seeing an increase in Angiopoietin-2 (Ang2) levels in our cell culture supernatant after this compound treatment. Is this a known effect?

A4: Yes, an increase in circulating Ang2 has been observed in some preclinical studies with this compound. The relationship is complex; under normal conditions, Ang2 is an antagonist of Tie2. However, in the presence of a VE-PTP inhibitor like this compound, Ang2 can be converted into a potent Tie2 activator. The observed increase in Ang2 in your cellular model could be a compensatory feedback mechanism in response to sustained Tie2 activation.

Q5: We are planning to use this compound in an animal model and are concerned about the reported side effect of hypotension. What is the mechanism and can it be mitigated?

A5: The hypotensive effect of this compound is considered an on-target effect. Tie2 activation leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which increases the production of nitric oxide (NO). NO is a potent vasodilator, and its systemic increase can lead to a drop in blood pressure. In clinical trials for non-ocular indications, this has been a dose-limiting side effect. For cellular and animal models focused on ocular research, topical administration is often used to minimize systemic exposure and thus the hypotensive effects. If systemic administration is necessary, careful dose-response studies and blood pressure monitoring are critical.

Data Presentation: this compound Phosphatase Selectivity

The following table summarizes the in vitro inhibitory activity of this compound against its primary target (VE-PTP) and known off-target phosphatases. This data is crucial for designing experiments and interpreting results, as it indicates the potential for engaging other signaling pathways at different concentrations.

Target PhosphataseCommon Name(s)IC50 ValueSelectivity vs. VE-PTPPotential Cellular Function of Off-Target
VE-PTP PTPRB17 pM -Primary Target: Regulates Tie2 phosphorylation, vascular stability.
HPTPη PTPRJ, CD14836 pM~2-fold less potentTumor suppressor, regulates RTKs, inhibits leptin & insulin signaling.
HPTPγ PTPRG100 pM~6-fold less potentTumor suppressor, regulates cell growth, differentiation, and adhesion.
PTP1B PTPN1780 nM~45,882-fold less potentNegative regulator of insulin and leptin signaling.

Data sourced from MedChemExpress product datasheet.[1]

Experimental Protocols

Western Blot for Tie2 Phosphorylation in HUVECs

This protocol details the steps to assess the activation of the Tie2 receptor in Human Umbilical Vein Endothelial Cells (HUVECs) following treatment with this compound by measuring its phosphorylation at Tyrosine 992.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound (AKB-9778)

  • Phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride)

  • Protease inhibitor cocktail

  • RIPA Lysis Buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Tie2 (Tyr992), Rabbit anti-total-Tie2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs to 80-90% confluency.

    • Starve cells in basal medium with 0.5% FBS for 4-6 hours.

    • Treat cells with desired concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare with Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with anti-phospho-Tie2 (Tyr992) antibody (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Tie2.

HUVEC Transwell Permeability Assay

This assay measures the integrity of the endothelial cell barrier by quantifying the passage of a fluorescently labeled dextran across a confluent HUVEC monolayer.

Materials:

  • HUVECs

  • Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)

  • Fibronectin

  • FITC-Dextran (e.g., 70 kDa)

  • VEGF (Vascular Endothelial Growth Factor) as a positive control for permeability

  • This compound

  • Fluorescence plate reader

Procedure:

  • Coating Transwell Inserts:

    • Coat the top surface of the Transwell inserts with fibronectin (e.g., 10 µg/mL) and incubate for 1 hour at 37°C.

    • Aspirate the excess fibronectin solution and allow the inserts to air dry.

  • Seeding Cells:

    • Seed HUVECs onto the coated inserts at a high density to ensure a confluent monolayer forms within 48-72 hours.

    • Add complete growth medium to both the top (insert) and bottom chambers of the well.

  • Monolayer Formation and Treatment:

    • Culture the cells for 48-72 hours, until a confluent monolayer is formed. Barrier integrity can be confirmed by measuring Transendothelial Electrical Resistance (TEER), if available.

    • Pre-treat the HUVEC monolayer with this compound at desired concentrations for 1-2 hours.

    • For a positive control, treat a set of wells with VEGF (e.g., 50 ng/mL) to induce permeability.

  • Permeability Measurement:

    • After the treatment period, replace the medium in the top chamber with basal medium containing FITC-Dextran (e.g., 1 mg/mL).

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Collect a sample from the bottom chamber.

  • Quantification:

    • Measure the fluorescence of the samples from the bottom chamber using a plate reader (Excitation/Emission ~490/520 nm).

    • The amount of fluorescence is proportional to the permeability of the HUVEC monolayer. Compare the fluorescence from this compound-treated wells to control and VEGF-treated wells.

Visualizations

Razuprotafib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Tie2 Tie2 Receptor VEPTP VE-PTP Tie2->VEPTP Association pTie2 Phosphorylated Tie2 (Active) Tie2->pTie2 Phosphorylation VEPTP->Tie2 Dephosphorylates (Inactivates) Ang1 Angiopoietin-1 Ang1->Tie2 Activates PI3K PI3K pTie2->PI3K Activates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vascular_Stability Vascular Stability (On-Target Effect) NO->Vascular_Stability This compound This compound This compound->VEPTP Inhibits Off_Target_Pathway cluster_primary Primary Target cluster_off_target Potential Off-Targets This compound This compound VEPTP VE-PTP (IC50: 17 pM) This compound->VEPTP Inhibits HPTPeta HPTPη (IC50: 36 pM) This compound->HPTPeta Inhibits HPTPgamma HPTPγ (IC50: 100 pM) This compound->HPTPgamma Inhibits PTP1B PTP1B (IC50: 780 nM) This compound->PTP1B Weakly Inhibits Tie2 Tie2 Activation VEPTP->Tie2 Western_Blot_Workflow A 1. HUVEC Culture & Treatment with this compound B 2. Cell Lysis (with phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Transfer to PVDF Membrane D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-p-Tie2) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection H->I J 10. Re-probe with anti-Total-Tie2 I->J

References

Technical Support Center: Razuprotafib Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Razuprotafib.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound not dissolve in aqueous buffers like PBS?

A1: this compound is a poorly water-soluble compound. Its hydrophobic nature makes it difficult to dissolve in aqueous solutions directly. Direct addition of this compound powder to phosphate-buffered saline (PBS) or other aqueous buffers will likely result in poor dissolution and the formation of a suspension rather than a clear solution. It is crucial to use appropriate solubilization techniques to achieve a clear, homogenous solution for your experiments.

Q2: I see precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?

A2: Precipitation upon dilution is a common issue for poorly soluble compounds. This often occurs when the concentration of the organic co-solvent (like DMSO) is significantly lowered in the final aqueous medium, causing the compound to fall out of solution. To avoid this, consider the following:

  • Lower the final concentration: The final concentration of this compound in your cell culture medium might be above its solubility limit in that specific medium. Try using a lower final concentration.

  • Use a solubilizing agent in the final medium: If your experimental setup allows, the inclusion of a small percentage of a biocompatible solubilizing agent (like a cyclodextrin or a non-ionic surfactant) in the final culture medium can help maintain the solubility of this compound.

  • Optimize the dilution process: Instead of a single large dilution step, try a stepwise dilution. Also, ensure rapid and thorough mixing upon dilution.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: While gentle heating can sometimes aid in the dissolution of compounds, it is generally not recommended for this compound without prior stability studies. Excessive heat can lead to the degradation of the compound, affecting its purity and activity. If you choose to use gentle warming (e.g., 37°C), it should be done for a short period, and the solution should be cooled to room temperature before use. Always protect the solution from light.

Q4: How can I confirm that my this compound is fully dissolved?

A4: A fully dissolved solution should be a clear, transparent liquid with no visible particulates. You can visually inspect the solution against a light and dark background. For a more quantitative assessment, you can filter the solution through a 0.22 µm filter and measure the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV. If the concentration is as expected, it indicates complete dissolution.

Troubleshooting Guide

This guide provides potential solutions to common issues encountered during the solubilization of this compound.

Issue Possible Cause Suggested Solution
This compound powder is not dissolving in the initial solvent (e.g., DMSO). Insufficient solvent volume or inadequate mixing.Increase the solvent volume to ensure the concentration is within the known solubility limit (e.g., 100 mg/mL in DMSO). Use a vortex mixer or sonication to aid dissolution.[1][2]
Precipitation occurs immediately after adding the aqueous component. The compound has very low solubility in the final solvent mixture.Re-evaluate your choice of co-solvents and their ratios. Consider using a formulation with a higher concentration of solubilizing agents like cyclodextrins or surfactants.
The solution is cloudy or opalescent. Formation of a fine suspension or emulsion.This indicates that the compound is not fully dissolved. Try sonicating the solution. If cloudiness persists, the formulation is not suitable for achieving a true solution at the desired concentration.
Compound precipitates out of solution over time. The solution is supersaturated and thermodynamically unstable.Prepare fresh solutions before each experiment. If storage is necessary, store at an appropriate temperature (e.g., -20°C or -80°C) as recommended, but be aware that precipitation may still occur upon thawing.[2] Always visually inspect the solution before use.

Experimental Protocols

Below are detailed protocols for preparing this compound solutions for in vitro and in vivo studies.

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the required volume of DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of this compound).[1][2]

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of this compound Formulation for In Vivo Studies (using SBE-β-CD)

This protocol describes the preparation of a this compound formulation suitable for subcutaneous administration in animal models, utilizing sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.

Materials:

  • This compound powder

  • DMSO

  • 20% (w/v) SBE-β-CD in saline

  • Sterile vials

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate sterile vial, add the required volume of the 20% SBE-β-CD in saline solution.

  • While vortexing the SBE-β-CD solution, slowly add the this compound/DMSO stock solution to achieve the final desired concentration. For a final concentration of 2.5 mg/mL, add 1 part of the 25 mg/mL this compound/DMSO stock to 9 parts of the 20% SBE-β-CD in saline solution.[1]

  • Continue to vortex the final mixture for 2-3 minutes to ensure homogeneity.

  • The final solution should be clear. This formulation results in a solution containing 10% DMSO and 90% (20% SBE-β-CD in saline).[1]

Quantitative Data Summary
Solvent System Achievable Concentration Reference
DMSO100 mg/mL (170.44 mM)[1][2]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (4.26 mM)[1]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (4.26 mM)[1]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (4.26 mM)[1]

Visualizations

This compound's Mechanism of Action: Tie2 Pathway Activation

Razuprotafib_MoA cluster_EC Endothelial Cell This compound This compound VEPTP VE-PTP (inactive) This compound->VEPTP Inhibits Tie2 Tie2 (inactive) VEPTP->Tie2 Dephosphorylates (Inactivates) Tie2_active Tie2 (active) Tie2->Tie2_active Phosphorylation Downstream Downstream Signaling (e.g., AKT, eNOS) Tie2_active->Downstream Vascular_Stability Vascular Stability Downstream->Vascular_Stability

Caption: this compound inhibits VE-PTP, leading to Tie2 activation and enhanced vascular stability.

Experimental Workflow for this compound Solubilization

Solubilization_Workflow Start Start: This compound Powder Weigh 1. Weigh this compound Start->Weigh Add_DMSO 2. Add DMSO Weigh->Add_DMSO Mix 3. Vortex / Sonicate Add_DMSO->Mix Stock_Solution Clear Stock Solution Mix->Stock_Solution Dilute 4. Dilute into Aqueous Medium Stock_Solution->Dilute Precipitation Precipitation? Dilute->Precipitation Final_Solution Final Working Solution Precipitation->Final_Solution No Troubleshoot Troubleshoot: - Lower concentration - Use solubilizers Precipitation->Troubleshoot Yes Troubleshoot->Dilute

Caption: A general workflow for the solubilization of this compound for experimental use.

Logical Relationship of Solubilization Strategies

Solubilization_Strategies cluster_approaches Solubilization Approaches Poor_Solubility Poor Aqueous Solubility of This compound Co_solvents Co-solvents (e.g., DMSO, PEG300) Poor_Solubility->Co_solvents Surfactants Surfactants (e.g., Tween-80) Poor_Solubility->Surfactants Cyclodextrins Cyclodextrins (e.g., SBE-β-CD) Poor_Solubility->Cyclodextrins Goal Achieve Target Concentration in Aqueous Solution Co_solvents->Goal Surfactants->Goal Cyclodextrins->Goal

Caption: Common strategies to overcome the poor aqueous solubility of this compound.

References

Technical Support Center: Razuprotafib Dosage and Baseline Intraocular Pressure

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Razuprotafib. This resource is designed to provide researchers, scientists, and drug development professionals with detailed guidance on utilizing this compound, with a specific focus on adjusting dosage based on baseline intraocular pressure (IOP).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound (formerly known as AKB-9778) is a small molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP).[1][2] By inhibiting VE-PTP, this compound activates the Tie2 receptor signaling pathway.[1][2][3][4] This activation is independent of the levels of its binding ligands, angiopoietin-1 (agonist) or angiopoietin-2 (antagonist).[4][5] In the context of glaucoma, activating the Tie2 pathway in the endothelium of the Schlemm's canal is believed to enhance conventional aqueous humor outflow, thereby reducing intraocular pressure.[5][6][7]

Q2: How does baseline intraocular pressure (IOP) influence the efficacy of this compound?

Clinical data suggests that the IOP-lowering effect of this compound can be more pronounced in patients with higher baseline IOP. One phase 2 clinical trial showed a greater reduction in IOP in patients with a starting post-washout IOP of >26 mmHg.[4] In this subgroup, adjunctive therapy with twice-daily (BID) this compound resulted in an additional 1.68 ± 0.89 mm Hg reduction in mean diurnal IOP compared to latanoprost alone after 28 days.[5]

Q3: What are the recommended dosages for this compound in clinical research for glaucoma?

In phase 2 clinical trials for open-angle glaucoma (OAG) and ocular hypertension (OHT), a topical ocular formulation of 40 mg/ml this compound has been evaluated.[1][8] The dosing regimens studied were once-daily (QD) and twice-daily (BID) as an adjunct to latanoprost.[1][5][6][9][10] The twice-daily (BID) dosage was found to be more effective in reducing IOP.[1][5][7][9]

Q4: What level of IOP reduction can be expected with this compound treatment?

When used as an adjunct to latanoprost in patients with OAG or OHT, this compound 40 mg/ml administered twice-daily (BID) resulted in a statistically significant greater reduction in mean diurnal IOP compared to latanoprost monotherapy. At day 28, the this compound BID group showed a mean IOP reduction of 7.95 ± 0.26 mmHg, compared to 7.04 ± 0.26 mm Hg for the latanoprost alone group.[5][6][9] The once-daily (QD) dose did not show a statistically significant improvement over latanoprost monotherapy.[1][5][6][7][9]

Troubleshooting Guide

Issue: Suboptimal IOP reduction observed in experimental subjects.

  • Verify Dosage Regimen: Confirm that the this compound dosage is being administered twice-daily (BID), as this has been shown to be more effective than once-daily (QD) administration.[1][5][7][9]

  • Assess Baseline IOP: Evaluate the baseline IOP of the subjects. The IOP-lowering effect of this compound may be more significant in subjects with higher baseline IOPs (e.g., >26 mmHg).[4][5]

  • Adjunctive Therapy: this compound has been studied as an adjunctive therapy to prostaglandin analogs like latanoprost.[1][5][6][9] Ensure that the experimental protocol aligns with this combination therapy if a synergistic effect is desired.

  • Duration of Treatment: The IOP-lowering effect of this compound may increase with longer duration of dosing. One study noted a larger IOP reduction at 28 days compared to 14 days.[4]

Data Presentation

Table 1: Summary of this compound Clinical Trial Data on IOP Reduction

Treatment GroupBaseline IOP CriteriaDurationMean Diurnal IOP Reduction (mmHg)Comparison to Control
This compound (40 mg/ml) BID + Latanoprost≥22 mmHg to <36 mmHg28 Days7.95 ± 0.26Statistically significant improvement over latanoprost alone (p < 0.05)[5][6][9]
Latanoprost Monotherapy≥22 mmHg to <36 mmHg28 Days7.04 ± 0.26-
This compound (40 mg/ml) QD + Latanoprost≥22 mmHg to <36 mmHg28 DaysNot statistically significantNo significant additional IOP lowering compared to latanoprost alone[5][6][9]

Table 2: Effect of this compound in Patients with High Baseline IOP

Patient Subgroup (Post-Washout IOP)TreatmentAdditional Mean Diurnal IOP Reduction (mmHg) at Day 28
>26 mmHgThis compound BID + Latanoprost1.6[4]

Experimental Protocols

Protocol: Evaluation of this compound Efficacy in Lowering IOP in a Rabbit Model

This protocol is based on methodologies described in preclinical studies.[3]

  • Animal Model: Use adult rabbits.

  • Groups:

    • Vehicle Control (e.g., 15% HPβCD + 1% dextrose)

    • This compound 1.5% (15 mg/mL) BID

    • This compound 4.0% (40 mg/mL) BID

    • This compound 4.0% (40 mg/mL) QD

  • Administration: Administer one drop of the assigned treatment to one eye and vehicle to the contralateral eye.

  • IOP Measurement:

    • Measure baseline IOP prior to the start of dosing using a rebound tonometer (e.g., TonoLab).

    • Apply a topical anesthetic (e.g., 0.5% proparacaine solution) before each measurement.

    • Measure IOP daily on days 2 through 8 at a consistent time.

  • Data Analysis: Compare the change in IOP from baseline between the this compound-treated eyes and the vehicle-treated eyes using appropriate statistical methods (e.g., paired Student's t-test).

Visualizations

Razuprotafib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 Ang2->Tie2 Antagonizes Signaling Downstream Signaling (e.g., AKT) Tie2->Signaling Phosphorylates VEPTP VE-PTP VEPTP->Tie2 Inactivates This compound This compound This compound->VEPTP Inhibits VesselStab Vessel Stabilization & Increased Outflow Signaling->VesselStab Leads to

Caption: this compound's mechanism of action via VE-PTP inhibition and Tie2 activation.

Experimental_Workflow start Start: Subject Recruitment (OAG or OHT) washout 28-Day Washout Period start->washout baseline Measure Baseline Diurnal IOP washout->baseline randomization Randomization baseline->randomization group1 Group 1: Latanoprost + Placebo randomization->group1 1:1:1 group2 Group 2: Latanoprost + this compound QD randomization->group2 group3 Group 3: Latanoprost + this compound BID randomization->group3 treatment 28-Day Treatment Period group1->treatment group2->treatment group3->treatment iop_measurement Measure Diurnal IOP at Day 14 & Day 28 treatment->iop_measurement analysis Data Analysis: Compare IOP Change from Baseline iop_measurement->analysis end End of Study analysis->end

Caption: Workflow for a clinical trial evaluating this compound as adjunctive therapy.

References

Refinement of Razuprotafib delivery methods for sustained release

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of Razuprotafib delivery methods. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experiments in achieving sustained, controlled release of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as AKB-9778, is a small-molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP).[1][2][3] VE-PTP is a negative regulator of the Tie2 receptor, a tyrosine kinase primarily expressed on endothelial cells.[1][3] By inhibiting VE-PTP, this compound restores and enhances the activation of the Tie2 signaling pathway, which is crucial for maintaining vascular stability and endothelial function.[1][2][4] This mechanism is being investigated for therapeutic potential in conditions characterized by vascular instability, such as diabetic vascular complications and glaucoma.[1][3][4]

Q2: Why is sustained release desirable for this compound?

A2: this compound is being developed for chronic conditions like glaucoma and diabetic complications, which require long-term management.[3][4] A sustained release formulation would maintain therapeutic drug levels over an extended period, reducing the need for frequent administrations (such as daily subcutaneous injections or eye drops), which could improve patient compliance and lead to more consistent therapeutic effects.[5][6]

Q3: What are the primary challenges in developing a sustained release system for a small molecule like this compound?

A3: Developing sustained release systems for small molecules like this compound presents several challenges. These can include:

  • High Initial Burst Release: Small molecules can diffuse rapidly from the delivery matrix, leading to a large initial release of the drug.[5]

  • Short Release Duration: Achieving multi-week or multi-month release can be difficult due to the high diffusivity of small molecules.

  • Drug-Polymer Interactions: The physicochemical properties of this compound may lead to suboptimal interactions with the polymer matrix, affecting encapsulation efficiency and release kinetics.[7]

  • Formulation Scalability: Transitioning a formulation from a lab-scale process to a larger, reproducible manufacturing scale can be complex.[8]

Troubleshooting Guide: PLGA Microsphere Formulations

This guide addresses common issues encountered when encapsulating this compound in poly(lactic-co-glycolic acid) (PLGA) microspheres.

Problem Potential Cause Suggested Solution
Low Encapsulation Efficiency (EE%) 1. Poor Drug Solubility in Polymer Phase: this compound may have low solubility in the organic solvent used for the PLGA.[7] 2. Drug Diffusion to External Phase: The drug may be diffusing into the aqueous phase during the emulsification process.[9] 3. Suboptimal Emulsion Stability: An unstable primary emulsion (w/o or o/w) can lead to drug loss.1. Solvent Selection: Test different organic solvents (e.g., dichloromethane (DCM), ethyl acetate) or solvent blends to improve this compound and PLGA co-solubility.[7] 2. Increase Viscosity: Increase the polymer concentration in the organic phase to increase viscosity and slow drug diffusion.[8] 3. Optimize Stabilizer: Adjust the concentration of the stabilizer (e.g., PVA) in the external aqueous phase to ensure stable emulsion droplets.[10]
High Initial Burst Release (>30% in 24h) 1. Surface-Associated Drug: A significant amount of this compound may be adsorbed onto the microsphere surface. 2. Porous Microsphere Structure: High porosity allows for rapid penetration of the release medium and quick dissolution of the drug.[9] 3. Low Molecular Weight PLGA: PLGA with a lower molecular weight or a higher glycolide content degrades faster.[7]1. Washing Step: Implement a more rigorous washing step post-fabrication to remove surface-bound drug. 2. Solvent Evaporation Rate: Slow down the solvent evaporation rate during fabrication to create a denser polymer matrix. This can be achieved by reducing the stirring speed or temperature.[11] 3. Polymer Selection: Use a higher molecular weight PLGA or a grade with a higher lactide-to-glycolide ratio (e.g., 75:25 or 85:15) for slower degradation and release.[8]
Particle Aggregation / Poor Microsphere Morphology 1. Insufficient Stabilizer: The concentration of the emulsifier (e.g., PVA) may be too low to adequately coat the forming droplets.[10] 2. High Stirring Speed: Excessive homogenization speed can lead to droplet shearing and irregular shapes. 3. Inadequate Hardening: Incomplete solvent removal can result in soft, sticky particles that tend to aggregate.1. Optimize Stabilizer Concentration: Perform a concentration-response curve for your stabilizer to find the optimal level that prevents aggregation without increasing viscosity too much.[10] 2. Control Stirring Rate: Carefully control the homogenization and stirring speeds during the emulsification and solvent evaporation steps. 3. Extend Evaporation Time: Ensure the solvent is fully evaporated by extending the stirring time or applying a gentle vacuum.

Data Presentation: Exemplary this compound PLGA Formulations

The following table presents hypothetical data for different this compound-loaded PLGA microsphere formulations to illustrate the impact of key formulation parameters.

Formulation IDPLGA Type (L:G Ratio)Theoretical Drug Loading (%)Actual Drug Loading (%)Encapsulation Efficiency (%)Particle Size (D₅₀, µm)Burst Release (% in 24h)
RZP-PLGA-0150:50107.87845.235.1
RZP-PLGA-0275:25108.58548.122.5
RZP-PLGA-0385:15108.28246.515.8
RZP-PLGA-0475:252014.27151.329.7

Visualizations

Signaling Pathway and Experimental Workflow

Razuprotafib_Mechanism cluster_membrane Endothelial Cell Membrane Tie2_inactive Tie2 Receptor (Inactive) Tie2_active Tie2 Receptor (Active) Tie2_inactive->Tie2_active Activation VEPTP VE-PTP Tie2_inactive->VEPTP Association Downstream Downstream Signaling (PI3K/Akt, etc.) Tie2_active->Downstream Promotes VEPTP->Tie2_active Inhibits Phosphorylation This compound This compound This compound->VEPTP Inhibits Vascular_Stability Vascular Stability (Quiescence, Anti-Permeability) Downstream->Vascular_Stability Leads to

Caption: Mechanism of Action for this compound.

PLGA_Workflow cluster_oil Oil Phase Preparation cluster_water Aqueous Phase Preparation start Start p1 Dissolve PLGA in Organic Solvent (e.g., DCM) start->p1 p2 Dissolve this compound in Organic Solvent start->p2 p3 Mix Polymer and Drug Solutions p1->p3 p2->p3 emulsify Primary Emulsification (Homogenization) p3->emulsify p4 Dissolve Stabilizer (e.g., PVA) in Deionized Water p4->emulsify evap Solvent Evaporation (Stirring) emulsify->evap wash Washing & Centrifugation (3x with DI Water) evap->wash collect Collect Microspheres wash->collect lyo Lyophilization (Freeze-Drying) collect->lyo end Final Product: Dry Microsphere Powder lyo->end

Caption: Workflow for PLGA Microsphere Fabrication.

Troubleshooting_EE start Problem: Low Encapsulation Efficiency q1 Is the primary emulsion stable? start->q1 sol_emulsion Solution: 1. Increase stabilizer (PVA) conc. 2. Optimize homogenization speed. q1->sol_emulsion NO q2 Is this compound soluble in the chosen organic solvent? q1->q2 YES a1_yes YES a1_no NO sol_solvent Solution: 1. Screen alternative solvents (e.g., Ethyl Acetate). 2. Use a co-solvent system. q2->sol_solvent NO sol_viscosity Solution: 1. Increase PLGA concentration. 2. Use higher MW PLGA. This increases oil phase viscosity and slows drug diffusion. q2->sol_viscosity YES a2_yes YES a2_no NO

Caption: Troubleshooting Low Encapsulation Efficiency.

Experimental Protocols

Protocol 1: Fabrication of this compound-Loaded PLGA Microspheres via Double Emulsion (w/o/w) Solvent Evaporation

This protocol is a general method suitable for encapsulating water-soluble small molecules and may require optimization for this compound.

Materials:

  • This compound

  • PLGA (e.g., 75:25 lactide:glycolide ratio)

  • Dichloromethane (DCM), HPLC grade

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized (DI) water

  • High-speed homogenizer

  • Magnetic stir plate

Methodology:

  • Preparation of the Inner Aqueous Phase (w1):

    • Dissolve this compound in DI water to create a concentrated solution (e.g., 50 mg/mL). The exact concentration should be optimized based on desired drug loading.

  • Preparation of the Oil Phase (o):

    • Dissolve PLGA in DCM to a specific concentration (e.g., 200 mg/mL).[8] Ensure the polymer is completely dissolved by gentle vortexing or sonication.

  • Formation of the Primary Emulsion (w1/o):

    • Add a small volume of the inner aqueous phase (e.g., 200 µL) to the oil phase (e.g., 2 mL).

    • Immediately homogenize the mixture at high speed (e.g., 12,000 RPM) for 60 seconds in an ice bath to form a stable primary water-in-oil emulsion.

  • Preparation of the External Aqueous Phase (w2):

    • Prepare a 2% (w/v) solution of PVA in DI water. This will act as the stabilizer.[10]

  • Formation of the Double Emulsion (w1/o/w2):

    • Add the primary emulsion dropwise into a larger volume of the external aqueous phase (e.g., 20 mL) while homogenizing at a moderate speed (e.g., 8,000 RPM) for 90 seconds.

  • Solvent Evaporation:

    • Transfer the double emulsion to a beaker with a magnetic stir bar.

    • Stir the emulsion at room temperature for at least 4 hours at a constant speed (e.g., 400 RPM) to allow the DCM to evaporate, which hardens the microspheres.

  • Washing and Collection:

    • Transfer the microsphere suspension to centrifuge tubes.

    • Centrifuge at 5,000 x g for 10 minutes.

    • Discard the supernatant, resuspend the microsphere pellet in DI water, and vortex gently.

    • Repeat this washing process two more times to remove residual PVA and unencapsulated drug.

  • Lyophilization:

    • After the final wash, resuspend the pellet in a minimal amount of DI water and freeze it at -80°C.

    • Lyophilize the frozen sample for 48 hours to obtain a dry, free-flowing microsphere powder. Store at -20°C in a desiccator.

References

Validation & Comparative

A Head-to-Head Battle for Tie2 Activation: Razuprotafib vs. Angiopoietin-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Tie2 activation is critical for advancing therapies targeting vascular stabilization and integrity. This guide provides a comprehensive comparison of two key Tie2 activators: the endogenous ligand Angiopoietin-1 (Ang-1) and the small molecule inhibitor Razuprotafib (AKB-9778), with a focus on their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

The Tie2 receptor tyrosine kinase is a critical regulator of vascular quiescence and endothelial health. Its activation by the natural ligand Angiopoietin-1 (Ang-1) is essential for maintaining vascular stability.[1][2] Dysregulation of the Angiopoietin/Tie2 signaling pathway is implicated in a variety of diseases characterized by vascular leakage and inflammation. Consequently, therapeutic strategies aimed at activating Tie2 are of significant interest. This compound, a first-in-class small molecule inhibitor, represents a novel approach to Tie2 activation.[3][4] This guide delves into a comparative analysis of this compound and Ang-1, presenting available data on their efficacy in activating Tie2, detailing their distinct mechanisms, and outlining the experimental protocols for their evaluation.

Mechanisms of Tie2 Activation: A Tale of Two Approaches

Angiopoietin-1 and this compound employ fundamentally different strategies to achieve the same goal: Tie2 activation.

Angiopoietin-1: The Natural Agonist

Angiopoietin-1 is a secreted glycoprotein that functions as the primary natural ligand for the Tie2 receptor.[1] It circulates as a multimeric complex, and its binding to the extracellular domain of Tie2 induces receptor clustering and subsequent trans-autophosphorylation of the intracellular kinase domains.[1] This phosphorylation event initiates a cascade of downstream signaling pathways that promote endothelial cell survival, junctional integrity, and vascular quiescence.[2]

This compound: The Indirect Activator

This compound, on the other hand, activates Tie2 through an indirect mechanism. It is a potent and selective inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP), a key negative regulator of Tie2.[3][4] VE-PTP is an intracellular phosphatase that dephosphorylates Tie2, thereby dampening its signaling activity. By inhibiting VE-PTP, this compound effectively "removes the brakes" on Tie2, leading to its sustained phosphorylation and activation, even in the absence of high concentrations of Ang-1.[3][4] This mechanism allows this compound to activate Tie2 irrespective of the extracellular levels of Ang-1 or its competitive antagonist, Angiopoietin-2.[4]

Efficacy in Tie2 Activation: A Comparative Look

Direct quantitative comparisons of the efficacy of this compound and Angiopoietin-1 in activating Tie2 are not extensively available in publicly accessible literature. However, existing studies provide valuable qualitative and semi-quantitative insights.

ActivatorMechanism of ActionObserved Effect on Tie2 PhosphorylationDownstream Signaling Activation
Angiopoietin-1 Direct ligand binding and receptor agonismInduces robust, dose-dependent Tie2 phosphorylation.[5]Activates pro-survival and anti-inflammatory pathways, including PI3K/Akt and MAPK/ERK.
This compound Inhibition of the negative regulator VE-PTPInduces Tie2 phosphorylation and enhances Ang-1-mediated phosphorylation.[3]Activates downstream pathways including Akt and ERK.[3]

This table summarizes the general findings from the cited literature. Direct quantitative comparison of potency (e.g., EC50) would require head-to-head studies under identical experimental conditions.

Visualizing the Pathways and Processes

To better understand the molecular interactions and experimental procedures, the following diagrams are provided.

Tie2 Signaling Pathway

Caption: Tie2 signaling pathway activated by Angiopoietin-1 and this compound.

Experimental Workflow for Comparing Tie2 Activation

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HUVECs) Treatment 2. Treatment - Angiopoietin-1 (various concentrations) - this compound (various concentrations) - Combination Treatment - Control (Vehicle) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification Cell_Lysis->Protein_Quant Immunoprecipitation 5. Immunoprecipitation (Optional) (for Tie2 enrichment) Protein_Quant->Immunoprecipitation SDS_PAGE 6. SDS-PAGE Protein_Quant->SDS_PAGE Direct Lysis Immunoprecipitation->SDS_PAGE Western_Blot 7. Western Blot - Transfer to membrane SDS_PAGE->Western_Blot Probing 8. Antibody Probing - Primary Ab (anti-pTie2, anti-total Tie2) - Secondary Ab (HRP-conjugated) Western_Blot->Probing Detection 9. Chemiluminescent Detection Probing->Detection Analysis 10. Densitometry Analysis - Quantify band intensity - Normalize pTie2 to total Tie2 Detection->Analysis Comparison 11. Data Comparison - Dose-response curves - Statistical analysis Analysis->Comparison

Caption: A typical experimental workflow for comparing the efficacy of Tie2 activators.

Detailed Experimental Protocols

A key method for assessing Tie2 activation is to measure its phosphorylation state via Western blotting.

Protocol: Western Blotting for Tie2 Phosphorylation

This protocol outlines the general steps for determining the levels of phosphorylated Tie2 in cultured endothelial cells (e.g., HUVECs) following treatment with Angiopoietin-1 or this compound.

1. Cell Culture and Treatment:

  • Culture HUVECs in appropriate endothelial growth medium until they reach 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal receptor tyrosine kinase activity.

  • Treat the cells with varying concentrations of Angiopoietin-1, this compound, a combination of both, or a vehicle control for a specified time (e.g., 15-30 minutes).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.

4. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

5. Antibody Incubation:

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (p-Tie2) overnight at 4°C.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

6. Detection and Analysis:

  • Wash the membrane to remove unbound secondary antibody.

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody that recognizes total Tie2.

  • Quantify the band intensities using densitometry software. The level of Tie2 phosphorylation is typically expressed as the ratio of the p-Tie2 signal to the total Tie2 signal.

Conclusion

Both Angiopoietin-1 and this compound are effective activators of the Tie2 signaling pathway, albeit through distinct mechanisms. Ang-1 acts as a direct, natural agonist, while this compound functions by inhibiting a key negative regulator, VE-PTP. This difference in mechanism may have significant therapeutic implications. This compound's ability to activate Tie2 independently of Ang-1 levels could be advantageous in pathological conditions where Ang-1 is downregulated or its function is antagonized by Angiopoietin-2.

The experimental protocols outlined in this guide provide a framework for the direct, quantitative comparison of these and other Tie2 activators. Such studies are essential for elucidating the relative potency and efficacy of these molecules and for guiding the development of novel therapeutics for a range of vascular diseases. Further head-to-head comparative studies will be invaluable in fully understanding the therapeutic potential of these two approaches to Tie2 activation.

References

Razuprotafib versus other VE-PTP inhibitors in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Razuprotafib (formerly AKB-9778) and other vascular endothelial protein tyrosine phosphatase (VE-PTP) inhibitors investigated in preclinical models. VE-PTP is a critical negative regulator of the Tie2 signaling pathway, which plays a pivotal role in maintaining vascular stability. Inhibition of VE-PTP presents a promising therapeutic strategy for a range of diseases characterized by vascular dysfunction, including diabetic retinopathy, age-related macular degeneration, and acute respiratory distress syndrome. This document summarizes key preclinical data, details experimental methodologies, and visualizes essential biological pathways and research workflows to aid in the evaluation and development of novel VE-PTP-targeted therapies.

Mechanism of Action: Restoring Tie2 Signaling

VE-PTP dephosphorylates the Tie2 receptor on endothelial cells, thereby inactivating it. This inactivation leads to vascular instability, increased permeability, and inflammation.[1] VE-PTP inhibitors block this dephosphorylation, leading to the restoration of Tie2 activation and subsequent downstream signaling that promotes endothelial cell function and stabilizes blood vessels.[1][2]

Below is a diagram illustrating the Tie2 signaling pathway and the role of VE-PTP.

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Agonist) Tie2_inactive Tie2 Receptor (Inactive) Ang1->Tie2_inactive Binds Ang2 Angiopoietin-2 (Antagonist) Ang2->Tie2_inactive Blocks Ang1 Binding Tie2_active Tie2 Receptor (Active/Phosphorylated) Tie2_inactive->Tie2_active Dimerization & Autophosphorylation VEPTP VE-PTP Tie2_active->VEPTP PI3K_Akt PI3K/Akt Pathway Tie2_active->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Tie2_active->MAPK_ERK VEPTP->Tie2_active Dephosphorylates eNOS eNOS Activation PI3K_Akt->eNOS Vascular_Stability Vascular Stability & Endothelial Survival MAPK_ERK->Vascular_Stability eNOS->Vascular_Stability This compound This compound & Other VE-PTP Inhibitors This compound->VEPTP Inhibits Preclinical_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_in_vivo In Vivo Efficacy Models cluster_safety Safety & Pre-IND Studies Screening High-Throughput Screening (Biochemical or Virtual) Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead In_Vitro_Assays In Vitro Assays: - IC50 Determination - Selectivity Profiling - Cell-based Tie2 Phosphorylation Hit_to_Lead->In_Vitro_Assays Vascular_Leakage Vascular Leakage Models (e.g., Miles Assay) In_Vitro_Assays->Vascular_Leakage Ocular_NV Ocular Neovascularization Models (e.g., OIR, Laser-induced CNV) Vascular_Leakage->Ocular_NV Other_Models Other Disease-Specific Models (e.g., Diabetic Kidney Disease) Ocular_NV->Other_Models ADME_Tox ADME/Pharmacokinetics Other_Models->ADME_Tox Safety_Pharm Safety Pharmacology ADME_Tox->Safety_Pharm Tox_Studies Toxicology Studies (GLP) Safety_Pharm->Tox_Studies IND Investigational New Drug (IND) Application Tox_Studies->IND

References

Validating Razuprotafib's Impact on Tie2 Phosphorylation: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Western blotting to other methods for validating the effect of Razuprotafib on Tie2 phosphorylation. It includes supporting experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation.

This compound (formerly AKB-9778) is a first-in-class small molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), a key negative regulator of the Tie2 receptor tyrosine kinase.[1][2] By inhibiting VE-PTP, this compound promotes Tie2 phosphorylation and activation, independent of its natural ligands, angiopoietin-1 (Ang1) and angiopoietin-2 (Ang2).[3][4] This activation of the Tie2 signaling pathway is crucial for maintaining vascular stability and has therapeutic potential in various diseases characterized by vascular leakage and inflammation.[4][5]

This guide focuses on the use of Western blotting as a primary method to validate the pro-angiogenic and vessel-stabilizing effects of this compound by quantifying the increase in Tie2 phosphorylation.

Comparative Analysis of Tie2 Activation by this compound

Western blot analysis has been instrumental in demonstrating the concentration-dependent effect of this compound on Tie2 phosphorylation. The following table summarizes quantitative data from representative studies, comparing the effect of this compound with other methods of Tie2 activation.

Treatment ConditionFold Increase in Tie2 Phosphorylation (p-Tie2/Total Tie2)Cell TypeReference
This compound (AKB-9778)
0.17 µMDetectable IncreaseHUVECs[3]
1.7 µMSimilar to 500 ng/mL Ang1HUVECs[3]
10 µMSignificant IncreaseHRECs[6]
16 mg/kg (in vivo)Substantially IncreasedMouse Lung Lysates[3]
Angiopoietin-1 (Ang1)
500 ng/mLMarked IncreaseHUVECs[3]
600 ng/mLSignificant IncreasebEnd.5 cells[7]
Anti-VE-PTP Antibody
100 nMRobust IncreaseMurine Endothelial Cells[8]
In vivo injectionEnhanced PhosphorylationMouse Lung Lysates[7]
Angiopoietin-2 (Ang2)
500 ng/mLNo Detectable PhosphorylationHUVECs[3]
This compound + Ang1
1.7 µM this compound + 500 ng/mL Ang1Markedly Enhanced vs. either aloneHUVECs[3]
This compound + Ang2
1.7 µM this compound + 500 ng/mL Ang2Strong Phosphorylation (slightly less than this compound + Ang1)HUVECs[3]

HUVECs: Human Umbilical Vein Endothelial Cells; HRECs: Human Retinal Endothelial Cells; bEnd.5 cells: mouse brain endothelial cells.

Visualizing the this compound-Tie2 Signaling Pathway

The following diagram illustrates the mechanism by which this compound activates the Tie2 signaling cascade.

Razuprotafib_Tie2_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tie2 Tie2 Receptor VEPTP VE-PTP Tie2->VEPTP Association pTie2 Phosphorylated Tie2 (Active) Tie2->pTie2 Phosphorylation VEPTP->Tie2 Dephosphorylates Ang1 Angiopoietin-1 Ang1->Tie2 Activates Ang2 Angiopoietin-2 Ang2->Tie2 Context-dependent agonist/antagonist This compound This compound This compound->VEPTP Inhibits Downstream Downstream Signaling (e.g., Akt, eNOS) pTie2->Downstream Activates

Caption: this compound inhibits VE-PTP, leading to Tie2 phosphorylation and activation.

Detailed Experimental Protocol: Western Blot for Tie2 Phosphorylation

This protocol provides a comprehensive methodology for assessing this compound-induced Tie2 phosphorylation in endothelial cells.

1. Cell Culture and Treatment:

  • Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in appropriate media.

  • Seed cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal receptor tyrosine kinase activity.

  • Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 10-30 minutes).

  • Include positive controls such as Angiopoietin-1 (Ang1) and negative controls.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein lysates on an 8% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

4. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (p-Tie2, e.g., anti-phospho-Tie2 Tyr992) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Tie2.

  • Quantify the band intensities using densitometry software. The level of Tie2 phosphorylation is expressed as the ratio of the p-Tie2 signal to the total Tie2 signal.

Western Blot Workflow Diagram

The following diagram outlines the key steps in the Western blot protocol for analyzing Tie2 phosphorylation.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Cell Culture & Treatment (e.g., with this compound) B Cell Lysis (with phosphatase inhibitors) A->B C Protein Quantification (BCA or Bradford) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (anti-p-Tie2) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Stripping & Re-probing (anti-Total Tie2) I->J K Densitometry & Quantification (p-Tie2 / Total Tie2 ratio) J->K

Caption: Workflow for Western blot analysis of Tie2 phosphorylation.

Alternatives to Western Blotting for Validating this compound's Effect

While Western blotting is a robust and widely used technique, other methods can also be employed to assess Tie2 phosphorylation and downstream signaling.

MethodPrincipleAdvantagesDisadvantages
ELISA (Enzyme-Linked Immunosorbent Assay) Plate-based immunoassay to quantify specific proteins.High throughput, quantitative.May have lower specificity than Western blot, does not provide molecular weight information.
Immunoprecipitation (IP) followed by Western Blot Enrichment of Tie2 protein before Western blotting.Increases the sensitivity of detection for low-abundance proteins.More time-consuming and complex than standard Western blot.
Immunohistochemistry (IHC) / Immunofluorescence (IF) In situ detection of protein phosphorylation in tissues or cells.Provides spatial information on protein localization and activation.Semi-quantitative, can be challenging to quantify accurately.
Mass Spectrometry Identifies and quantifies post-translational modifications, including phosphorylation.Highly sensitive and specific, can identify novel phosphorylation sites.Requires specialized equipment and expertise, complex data analysis.
In-Cell Western Assay A quantitative immunofluorescence assay performed in multiwell plates.Combines the specificity of Western blotting with the throughput of ELISA.Requires a specialized imaging system.

References

Razuprotafib as an Adjunctive Therapy to Latanoprost: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of razuprotafib as an adjunct to latanoprost for the treatment of open-angle glaucoma and ocular hypertension. The performance of this compound is objectively compared with alternative Rho kinase (ROCK) inhibitors, netarsudil and ripasudil, which are also used as adjunctive therapies to prostaglandin analogs (PGAs) like latanoprost. This analysis is supported by experimental data from key clinical trials, detailed methodologies, and visualizations of relevant signaling pathways and experimental workflows.

Executive Summary

This compound, a vascular endothelial-protein tyrosine phosphatase (VE-PTP) inhibitor, has been investigated as a novel treatment for glaucoma, intended to enhance the intraocular pressure (IOP)-lowering effect of latanoprost. Clinical trial data from a Phase 2 study has demonstrated a statistically significant, albeit modest, additional reduction in IOP with twice-daily dosing. In comparison, the Rho kinase inhibitor netarsudil, in a fixed-dose combination with latanoprost, has shown more substantial IOP reduction in Phase 3 trials. Another ROCK inhibitor, ripasudil, has also demonstrated efficacy as an adjunctive therapy. This guide will delve into the specifics of these findings to provide a clear comparative overview.

Comparative Efficacy of Adjunctive Therapies

The following table summarizes the key efficacy data from clinical trials of this compound and netarsudil as adjunctive therapies to latanoprost.

Drug Trial Phase Dosage Baseline IOP (mmHg) Mean IOP Reduction from Baseline (mmHg) Additional IOP Reduction vs. Latanoprost Monotherapy (mmHg) Key Findings
This compound Phase 240 mg/mL BID + Latanoprost 0.005% QDNot specified7.95 ± 0.26[1][2][3]0.91[4]Statistically significant IOP reduction compared to latanoprost alone (P < 0.05).[1][2][3] Once-daily dosing did not show a significant improvement.[1][2][3][4][5]
Netarsudil/Latanoprost FDC Phase 3 (MERCURY-1 & MERCURY-2)Netarsudil 0.02%/Latanoprost 0.005% QD>20 and <36Not directly reported as mean reduction1.3 - 3.0 (vs. individual components)[6][7]Superior IOP reduction at all time points compared to netarsudil or latanoprost monotherapy (P < .0001).[6]

Note: Data for ripasudil is not included in this table due to the variability in study designs and reporting, but it has shown IOP reductions ranging from 3% to 13.8% when added to latanoprost over 8 to 52 weeks.[8]

Safety and Tolerability

A comparison of the most common adverse events observed in the clinical trials is presented below.

Drug Most Common Ocular Adverse Events Discontinuation Rate due to Adverse Events
This compound (adjunct to latanoprost) Conjunctival hyperemia (increased by 1.1 units on a 4-point scale)[1][2][3]Not reported in detail, but the drug was generally well-tolerated.[1][2]
Netarsudil/Latanoprost FDC Conjunctival hyperemia (53.4%), instillation site pain (23.1%), cornea verticillata (17.6%), conjunctival hemorrhage (13.0%)[6][9]7.1%[6]

Experimental Protocols

This compound Phase 2 Clinical Trial
  • Study Design: A Phase 2, double-masked, randomized, multicenter, parallel-group study.[1][2]

  • Participants: 194 patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) and an unmedicated IOP from ≥22 mmHg to <36 mmHg.[1][2][3]

  • Treatment Arms:

    • This compound 40 mg/mL once daily (QD) + Latanoprost 0.005% QD

    • This compound 40 mg/mL twice daily (BID) + Latanoprost 0.005% QD

    • Placebo + Latanoprost 0.005% QD (latanoprost monotherapy)[4]

  • Primary Endpoint: Change in mean diurnal IOP from baseline at day 28.[1][2][3]

  • IOP Measurements: Diurnal IOP was measured at multiple time points throughout the day.

  • Washout Period: A 28-day washout period for all previous IOP-lowering medications was completed before randomization.[4]

Netarsudil/Latanoprost Fixed-Dose Combination (FDC) Phase 3 Trials (MERCURY-1 & MERCURY-2)
  • Study Design: Randomized, double-masked, phase 3 clinical trials.[6] MERCURY-1 had a duration of 12 months, and MERCURY-2 had a 3-month primary endpoint analysis.[6][9][10]

  • Participants: Adults with open-angle glaucoma or ocular hypertension with an unmedicated IOP of >20 and <36 mm Hg at 8:00 AM.[6][7]

  • Treatment Arms:

    • Netarsudil 0.02%/Latanoprost 0.005% FDC once daily

    • Netarsudil 0.02% once daily

    • Latanoprost 0.005% once daily[6]

  • Primary Efficacy Endpoint: Mean IOP at 8:00 AM, 10:00 AM, and 4:00 PM at week 2, week 6, and month 3.[6]

Mechanism of Action and Signaling Pathways

This compound

This compound is a small molecule inhibitor of vascular endothelial-protein tyrosine phosphatase (VE-PTP). By inhibiting VE-PTP, it activates the Tie2 receptor, which is believed to improve the function of the Schlemm's canal, the primary drainage pathway for aqueous humor, thereby increasing conventional outflow and lowering IOP.[2]

razuprotafib_pathway This compound This compound ve_ptp VE-PTP This compound->ve_ptp Inhibits tie2 Tie2 Receptor ve_ptp->tie2 Inactivates schlemms_canal Schlemm's Canal Function tie2->schlemms_canal Improves conventional_outflow Conventional Aqueous Outflow schlemms_canal->conventional_outflow Increases iop Intraocular Pressure conventional_outflow->iop Decreases

Caption: this compound's signaling pathway.

Latanoprost

Latanoprost is a prostaglandin F2α analogue. It is a selective agonist of the prostaglandin F receptor, and its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, which is the secondary or unconventional outflow pathway.

latanoprost_pathway latanoprost Latanoprost pgf_receptor Prostaglandin F Receptor latanoprost->pgf_receptor Activates uveoscleral_pathway Uveoscleral Pathway pgf_receptor->uveoscleral_pathway Relaxes Ciliary Muscle unconventional_outflow Unconventional Aqueous Outflow uveoscleral_pathway->unconventional_outflow Increases iop Intraocular Pressure unconventional_outflow->iop Decreases

Caption: Latanoprost's signaling pathway.

Rho Kinase (ROCK) Inhibitors (Netarsudil, Ripasudil)

ROCK inhibitors, such as netarsudil and ripasudil, target the trabecular meshwork, which is part of the conventional outflow pathway. By inhibiting Rho kinase, these drugs induce relaxation of the trabecular meshwork cells, leading to increased aqueous humor outflow and a reduction in IOP.[11]

rock_inhibitor_pathway rock_inhibitor ROCK Inhibitor (Netarsudil, Ripasudil) rho_kinase Rho Kinase (ROCK) rock_inhibitor->rho_kinase Inhibits tm_cells Trabecular Meshwork Cell Contraction rho_kinase->tm_cells Promotes conventional_outflow Conventional Aqueous Outflow tm_cells->conventional_outflow Increases Outflow (by relaxation) iop Intraocular Pressure conventional_outflow->iop Decreases

Caption: ROCK inhibitor signaling pathway.

Experimental Workflow

The following diagram illustrates a generalized workflow for the Phase 2 clinical trial of this compound as an adjunctive therapy.

clinical_trial_workflow screening Patient Screening (OAG/OHT, IOP ≥22 & <36 mmHg) washout 28-Day Washout of Prior Meds screening->washout randomization Randomization (1:1:1) washout->randomization treatment_a This compound QD + Latanoprost randomization->treatment_a treatment_b This compound BID + Latanoprost randomization->treatment_b treatment_c Placebo + Latanoprost randomization->treatment_c follow_up 28-Day Treatment Period (Diurnal IOP Measurements) treatment_a->follow_up treatment_b->follow_up treatment_c->follow_up endpoint Primary Endpoint Analysis: Change in Mean Diurnal IOP at Day 28 follow_up->endpoint

Caption: this compound adjunctive therapy trial workflow.

Conclusion

This compound, when administered twice daily as an adjunct to latanoprost, has demonstrated a statistically significant, though modest, reduction in IOP in a Phase 2 clinical trial. Its novel mechanism of action, targeting the Tie2 pathway to improve conventional outflow, is complementary to the uveoscleral outflow enhancement of latanoprost.

However, when compared to the adjunctive therapy of the ROCK inhibitor netarsudil (in a fixed-dose combination with latanoprost), the IOP-lowering effect of this compound appears less pronounced. The netarsudil/latanoprost combination has shown superior efficacy over its individual components in robust Phase 3 trials.

The development of this compound for glaucoma has not progressed to Phase 3 trials, and its future in this indication is uncertain. For researchers and drug development professionals, the clinical data on this compound provides valuable insights into the potential of targeting the VE-PTP/Tie2 pathway for IOP reduction. However, the more substantial efficacy demonstrated by ROCK inhibitors like netarsudil suggests that this class of drugs may currently represent a more promising adjunctive treatment option to prostaglandin analogs for achieving lower target IOPs in patients with glaucoma and ocular hypertension. Further research is warranted to explore the full therapeutic potential of novel mechanisms like that of this compound.

References

Razuprotafib's selectivity profile against other protein tyrosine phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

CINCINNATI – November 6, 2025 – This guide provides a comprehensive analysis of the selectivity profile of Razuprotafib (formerly AKB-9778), a potent small-molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). Developed for researchers, scientists, and drug development professionals, this document compiles available quantitative data, details experimental methodologies for key assays, and visualizes the relevant signaling pathways and workflows to offer an objective comparison of this compound's performance against other protein tyrosine phosphatases (PTPs).

Unveiling the Specificity of a Novel VE-PTP Inhibitor

This compound has emerged as a promising therapeutic agent by targeting VE-PTP, a key negative regulator of the Tie2 receptor tyrosine kinase.[1] Activation of the Tie2 signaling pathway is crucial for maintaining vascular stability, and its dysregulation is implicated in various diseases characterized by vascular leakage and neovascularization. This compound's mechanism of action involves the inhibition of VE-PTP, leading to the activation of Tie2 and its downstream signaling pathways, including PI3K/AKT and Rho GTPases, which are pivotal in promoting endothelial cell survival and vascular barrier function.[2]

Quantitative Analysis of this compound's Selectivity

To ascertain the selectivity of this compound, its inhibitory activity has been quantified against its primary target, VE-PTP, and other closely related protein tyrosine phosphatases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of this compound's potency and selectivity.

Protein Tyrosine Phosphatase (PTP)IC50 (nM)
VE-PTP 0.017
HPTPη (DEP-1)0.036
HPTPγ0.100
PTP1B780

Data sourced from MedChemExpress.

The data unequivocally demonstrates this compound's exceptional potency against VE-PTP, with an IC50 value in the picomolar range. While it also shows high potency against HPTPη and HPTPγ, it is significantly less active against the structurally related PTP1B, highlighting a notable degree of selectivity.

Experimental Protocols

A detailed understanding of the experimental conditions is paramount for the interpretation and replication of scientific findings. Below is a representative protocol for a biochemical assay to determine the IC50 of a small molecule inhibitor against VE-PTP, based on established methodologies in the field.

In Vitro VE-PTP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human VE-PTP.

Materials:

  • Recombinant human VE-PTP (catalytic domain)

  • This compound (AKB-9778)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, and 2 mM DTT (added fresh)

  • Substrate: p-Nitrophenyl Phosphate (pNPP) at a concentration equal to its Km for VE-PTP

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A dilution series is then created in the assay buffer to achieve final concentrations ranging from picomolar to micromolar.

  • Enzyme Preparation: Recombinant VE-PTP is diluted in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the course of the assay.

  • Assay Reaction: a. To each well of a 96-well plate, add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration). b. Add the diluted VE-PTP enzyme to each well and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Data Acquisition: The rate of pNPP hydrolysis is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percent inhibition is determined relative to the vehicle control. The IC50 value is then calculated by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

Visualizing the Molecular Landscape

To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.

VE_PTP_Tie2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEPTP VE-PTP Tie2 Tie2 VEPTP->Tie2 dephosphorylates PI3K PI3K Tie2->PI3K activates RhoGTPases Rho GTPases Tie2->RhoGTPases activates Tie1 Tie1 Tie1->Tie2 modulates Ang1 Angiopoietin-1 (Agonist) Ang1->Tie2 activates Ang2 Angiopoietin-2 (Antagonist) Ang2->Tie2 inhibits This compound This compound This compound->VEPTP inhibits AKT AKT PI3K->AKT activates eNOS eNOS AKT->eNOS activates VascularStability Vascular Stability & Endothelial Survival AKT->VascularStability RhoGTPases->VascularStability

Caption: VE-PTP/Tie2 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Dilution Series Add_Inhibitor Add this compound/Vehicle to Microplate Wells Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare VE-PTP Working Solution Add_Enzyme Add VE-PTP and Incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare pNPP Substrate Solution Start_Reaction Add pNPP to Initiate Reaction Prep_Substrate->Start_Reaction Add_Inhibitor->Add_Enzyme Add_Enzyme->Start_Reaction Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Read) Start_Reaction->Measure_Absorbance Calculate_Inhibition Calculate Percent Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for IC50 Determination.

References

Razuprotafib: A Quantitative Comparison of its Efficacy in Reducing Vascular Leakage In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Razuprotafib's (formerly AKB-9778) in vivo efficacy in mitigating vascular leakage, a critical factor in various ocular diseases. Through a detailed examination of its mechanism of action and supporting preclinical data, this document offers a quantitative comparison with established anti-VEGF therapies, namely aflibercept and ranibizumab.

Mechanism of Action: Stabilizing the Vasculature through Tie2 Activation

This compound is a small molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), a key negative regulator of the Tie2 signaling pathway.[1][2][3] By inhibiting VE-PTP, this compound effectively activates Tie2, a receptor tyrosine kinase predominantly expressed on endothelial cells.[1][2][3] This activation leads to the stabilization of blood vessels, reducing vascular leakage and inflammation. This mechanism offers a distinct therapeutic approach compared to anti-VEGF agents, which directly target the vascular endothelial growth factor.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2_inactive Tie2 (inactive) Ang1->Tie2_inactive Binds Tie2_active Tie2-P (active) Tie2_inactive->Tie2_active Phosphorylation Downstream Downstream Signaling (e.g., AKT, eNOS) Tie2_active->Downstream VEPTP VE-PTP VEPTP->Tie2_active Dephosphorylates This compound This compound This compound->VEPTP Inhibits Stabilization Vascular Stabilization (Reduced Leakage) Downstream->Stabilization

Figure 1: this compound's Mechanism of Action.

Quantitative Assessment of Vascular Leakage Reduction

Preclinical studies have demonstrated this compound's potent ability to inhibit vascular leakage induced by inflammatory mediators such as VEGF and histamine. The following tables summarize the key quantitative findings from a pivotal study by Shen et al. (2014) and provide a comparative overview with preclinical data for aflibercept and ranibizumab.

Table 1: Effect of this compound (AKB-9778) on Induced Dermal Vascular Leakage in Mice

Treatment GroupLeakage (Arbitrary Units)% Reduction vs. Vehiclep-value
Histamine-Induced Leakage
PBS Control1.00 ± 0.15--
Histamine + Vehicle3.50 ± 0.40-< 0.01 vs. PBS
Histamine + this compound (16 mg/kg)1.75 ± 0.2550%< 0.01 vs. Histamine + Vehicle
VEGF-Induced Leakage
PBS Control1.00 ± 0.12--
VEGF + Vehicle2.80 ± 0.30-< 0.01 vs. PBS
VEGF + this compound (16 mg/kg)1.50 ± 0.2046%< 0.01 vs. VEGF + Vehicle

Data adapted from Shen J, et al. J Clin Invest. 2014.[1][2]

Table 2: Comparative Efficacy of this compound and Anti-VEGF Agents in Preclinical Models of Ocular Vascular Leakage

DrugModelEndpointEfficacyReference
This compound (AKB-9778) VEGF-induced retinal leakage in miceReduction in albumin leakage areaSignificantly reduced leakageShen J, et al. 2014.[1][2]
Aflibercept Rabbit model of VEGF-induced retinal hyperpermeabilityPrevention of retinal microvascular leakageRobustly prevented leakage up to week 8Evaluation of Molecular Properties versus In Vivo Performance... 2022.[4]
Ranibizumab Rabbit model of VEGF-induced retinal hyperpermeabilityPrevention of retinal microvascular leakageEfficacy lost as early as week 5Evaluation of Molecular Properties versus In Vivo Performance... 2022.[4]

Disclaimer: The data presented for different drugs are from separate studies and do not represent a direct head-to-head comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo vascular leakage assays cited in this guide.

Miles Assay for Dermal Vascular Permeability

The Miles assay is a widely used method to quantify vascular leakage in the skin.[5]

Miles Assay Workflow cluster_animal_prep Animal Preparation cluster_injection Injection Series cluster_incubation Incubation cluster_analysis Analysis Animal Mouse Anesthesia Anesthetize Animal->Anesthesia Razu_injection Intravenous injection of This compound or Vehicle Anesthesia->Razu_injection Dye_injection Intravenous injection of Evans Blue Dye Razu_injection->Dye_injection Agent_injection Intradermal injections of permeability-inducing agents (VEGF, Histamine) and PBS Dye_injection->Agent_injection Wait Allow dye to extravasate (e.g., 20-30 minutes) Agent_injection->Wait Euthanasia Euthanize animal Wait->Euthanasia Skin_excision Excise skin at injection sites Euthanasia->Skin_excision Dye_extraction Extract Evans Blue dye from tissue Skin_excision->Dye_extraction Quantification Quantify dye concentration spectrophotometrically Dye_extraction->Quantification

Figure 2: Experimental workflow for the Miles Assay.

Protocol used in Shen et al., 2014:

  • Animal Model: Adult male C57BL/6J mice.

  • Drug Administration: Mice received two intravenous doses of this compound (16 mg/kg) or vehicle. The first injection was administered 5 hours before the assay, and the second was given immediately prior to the start of the assay.[1]

  • Dye Injection: 100 µl of 1% Evans blue dye in PBS was injected intravenously.[1]

  • Induction of Leakage: 10 minutes after the dye injection, intradermal injections of PBS, histamine (225 ng), or VEGF (100 ng) were administered into the dorsal skin.[1]

  • Incubation: The mice were kept for 20-30 minutes to allow for dye extravasation.

  • Tissue Collection and Dye Extraction: Mice were euthanized, and the areas of skin at the injection sites were excised. The Evans blue dye was extracted from the skin samples by incubation in formamide at 55°C for 24 hours.

  • Quantification: The extracted dye was quantified by measuring the absorbance at 620 nm using a spectrophotometer. The amount of dye leakage was calculated relative to the PBS control.

In Vivo Retinal Vascular Leakage Assay

This assay quantifies the breakdown of the blood-retinal barrier.

  • Animal Model: Transgenic mice with inducible expression of VEGF in photoreceptors (rho/VEGF mice).

  • Drug Administration: this compound was administered systemically.

  • Assessment of Leakage: Retinal vascular leakage was assessed by immunostaining for albumin in retinal cross-sections.

  • Quantification: The area of albumin staining per retina was measured to quantify the extent of vascular leakage.

Conclusion

This compound demonstrates significant efficacy in reducing vascular leakage in preclinical in vivo models. Its unique mechanism of action, centered on the activation of the Tie2 pathway, presents a promising alternative or complementary therapeutic strategy to the current standard of care with anti-VEGF agents. The quantitative data presented in this guide underscore the potential of this compound in treating a range of ocular diseases characterized by vascular instability. Further head-to-head comparative studies are warranted to fully elucidate its relative efficacy and positioning in the therapeutic landscape.

References

Cross-Validation of Razuprotafib's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Razuprotafib's (formerly AKB-9778) mechanism of action across different cell lines, supported by available experimental data. This compound is a first-in-class small molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), a key negative regulator of the Tie2 receptor. By inhibiting VE-PTP, this compound promotes Tie2 activation, leading to the stabilization of blood vessels and reduction of vascular leakage. This guide summarizes quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to offer an objective overview of this compound's performance.

Mechanism of Action at a Glance

This compound's primary mechanism involves the inhibition of VE-PTP, which in turn enhances the phosphorylation and activation of the Tie2 receptor on endothelial cells.[1] This activation triggers downstream signaling cascades, primarily through Akt, eNOS, and ERK, promoting endothelial cell survival, vascular stability, and anti-inflammatory effects.[1]

Quantitative Data Summary

ParameterCell Line/SystemValueReference
VE-PTP Inhibition (IC50) Enzyme Assay17 pM[1]
PTP1B Inhibition (IC50) Enzyme Assay780 nM[1]
HPTPη Inhibition (IC50) Enzyme Assay36 pM[1]
HPTPγ Inhibition (IC50) Enzyme Assay100 pM[1]
Tie2 Phosphorylation Human Umbilical Vein Endothelial Cells (HUVECs)Promotes Tie2 phosphorylation and enhances angiopoietin-induced phosphorylation[1]
Tie2 Phosphorylation Retinal Endothelial Cells (in vivo, mouse)Promotes phosphorylation of Tie2[1]
Tie2 Phosphorylation Schlemm's Canal Endothelial Cells (in vivo, mouse)Increased Tie2 activation[2][3]
Downstream Signaling HUVECsStimulates phosphorylation of AKT, eNOS, and ERK[1]
Vascular Permeability HUVEC monolayersBlocks VEGF-induced permeability[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general workflow for assessing its in-vitro efficacy.

Razuprotafib_Mechanism_of_Action cluster_membrane Cell Membrane Tie2 Tie2 Receptor Akt p-Akt Tie2->Akt eNOS p-eNOS Tie2->eNOS ERK p-ERK Tie2->ERK VEPTP VE-PTP VEPTP->Tie2 dephosphorylates This compound This compound This compound->VEPTP inhibits Effects Vascular Stability Endothelial Survival Anti-inflammatory Effects Akt->Effects eNOS->Effects ERK->Effects

Caption: this compound inhibits VE-PTP, leading to Tie2 activation and downstream signaling.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Endothelial Cells (e.g., HUVEC, Retinal MEC) culture Culture to confluence start->culture treat Treat with this compound (Dose-response) culture->treat western Western Blot (p-Tie2, p-Akt, p-ERK) treat->western permeability Permeability Assay (Transwell / TEER) treat->permeability analyze Quantify protein levels and permeability changes western->analyze permeability->analyze

Caption: General workflow for in-vitro validation of this compound's effects.

Experimental Protocols

Western Blot for Tie2 and Downstream Signaling Protein Phosphorylation

This protocol is a general guideline for assessing protein phosphorylation in endothelial cells following this compound treatment.

  • Cell Culture and Treatment:

    • Culture human endothelial cells (e.g., HUVECs) in appropriate media until they reach 80-90% confluency.

    • Starve the cells in serum-free media for 2-4 hours prior to treatment.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 15-60 minutes). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Tie2 (Tyr992), total Tie2, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Endothelial Permeability Assay (Transwell)

This protocol outlines a general procedure to assess the effect of this compound on endothelial barrier function.

  • Cell Seeding:

    • Coat Transwell inserts (e.g., 0.4 µm pore size) with an extracellular matrix protein like fibronectin or collagen.

    • Seed endothelial cells onto the inserts at a high density to form a confluent monolayer.

    • Culture for 2-3 days, allowing the formation of tight junctions. The integrity of the monolayer can be monitored by measuring Transendothelial Electrical Resistance (TEER).

  • Treatment:

    • Once a stable, high TEER value is achieved, treat the cells with this compound by adding it to the media in the upper chamber.

    • Co-treat with a permeability-inducing agent like VEGF or TNFα to assess the protective effect of this compound. Include appropriate vehicle controls.

    • Incubate for a duration relevant to the permeability agent's mechanism (e.g., 30 minutes to 24 hours).

  • Permeability Measurement:

    • Add a tracer molecule, such as FITC-dextran (40 kDa), to the upper chamber.

    • Incubate for a defined period (e.g., 1 hour).

    • Collect samples from the lower chamber.

    • Measure the fluorescence of the samples from the lower chamber using a plate reader.

    • The amount of fluorescence is inversely proportional to the tightness of the endothelial barrier.

Cross-Validation in Different Cell Lines

Currently, the most detailed publicly available data on this compound's cellular mechanism comes from studies on Human Umbilical Vein Endothelial Cells (HUVECs) and in vivo studies involving Schlemm's canal (SC) endothelial cells in the eye.[1][2][3] While the fundamental mechanism of VE-PTP inhibition and subsequent Tie2 activation is expected to be conserved across different types of endothelial cells, the magnitude of the response and the downstream consequences may vary depending on the specific vascular bed and the cellular context.

There is a lack of direct experimental evidence on the effects of this compound on pericytes . Pericytes are crucial for vascular stability, and their interaction with endothelial cells is partly mediated by the Angiopoietin-Tie2 axis. It is hypothesized that by stabilizing endothelial cells, this compound indirectly supports pericyte function and their association with the vasculature.[4] However, direct studies on pericyte cell lines are needed to confirm this.

Comparison with Alternatives

A direct head-to-head comparison of this compound with other VE-PTP inhibitors or other classes of Tie2 activators (e.g., Angiopoietin-1 mimetics) in different cell lines is not extensively documented in publicly accessible literature. Such studies would be invaluable in delineating the specific advantages and potential differential effects of this compound.

Conclusion

This compound is a potent and selective inhibitor of VE-PTP that effectively activates the Tie2 signaling pathway in endothelial cells. This has been demonstrated in HUVECs and is supported by in vivo findings in specialized endothelial cells of the eye. The downstream consequences of this activation, including enhanced vascular stability, are consistent with its therapeutic potential in diseases characterized by vascular leakage and dysfunction.

For future research, it would be highly beneficial to conduct direct comparative studies of this compound across a panel of endothelial cell lines from different vascular beds (e.g., retinal, pulmonary, cardiac) to create a more comprehensive profile of its activity. Furthermore, investigating its direct effects on pericytes would provide a more complete understanding of its impact on the neurovascular unit. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into the promising therapeutic applications of this compound.

References

Safety Operating Guide

Proper Disposal of Razuprotafib: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the investigational drug Razuprotafib, ensuring laboratory safety and environmental protection.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its classification as a hazardous chemical. The primary route of disposal is through an approved waste disposal plant, as indicated by its Safety Data Sheet (SDS).[1] this compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects, mandating its treatment as hazardous waste.[1] In-laboratory neutralization or deactivation is not recommended; the compound should be disposed of in its original or appropriately labeled waste form by a certified hazardous waste management service.

Step-by-Step Disposal Procedure

This procedure outlines the essential steps for the safe disposal of this compound in a laboratory setting, from initial handling to final collection.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

2. Waste Segregation: Designate a specific, clearly labeled hazardous waste container for this compound waste. Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.

3. Waste Collection:

  • Solid Waste: Collect solid this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated materials in a designated, leak-proof solid waste container. This container should be clearly labeled as "Hazardous Waste: this compound."

  • Liquid Waste: For this compound solutions, use a dedicated, leak-proof, and chemically compatible liquid waste container. Commonly used solvents for this compound, such as DMSO, should also be disposed of as hazardous waste. The container must be clearly labeled with "Hazardous Waste: this compound" and the name of the solvent.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

4. Container Management:

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

  • Secondary Containment: Store liquid this compound waste containers in a secondary containment bin or tray to prevent the spread of potential spills.

5. Storage: Store this compound waste in a designated satellite accumulation area within the laboratory. This area should be clearly marked, well-ventilated, and away from general laboratory traffic.

6. Scheduling Waste Pickup: Once the waste container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for a pickup by a licensed hazardous waste disposal service. Follow your institution's specific procedures for requesting a waste pickup.

Key Disposal Parameters

ParameterGuideline
Disposal Method Collection by an approved hazardous waste disposal service for incineration.[2][3]
Waste Classification Hazardous Waste.[1]
Primary Hazard Very toxic to aquatic life with long-lasting effects.[1]
In-Lab Treatment Not recommended. Direct disposal of the chemical is the standard procedure.
Container Type Leak-proof, chemically compatible, and clearly labeled containers.

This compound Signaling Pathway

This compound is a small molecule inhibitor of vascular endothelial-protein tyrosine phosphatase (VE-PTP). By inhibiting VE-PTP, this compound activates the Tie2 receptor tyrosine kinase, a key regulator of vascular stability. This activation leads to downstream signaling that promotes endothelial cell health and stability.

Razuprotafib_Signaling_Pathway This compound Signaling Pathway This compound This compound VEPTP VE-PTP This compound->VEPTP inhibits Tie2 Tie2 Receptor VEPTP->Tie2 dephosphorylates (inactivates) Downstream Downstream Signaling (e.g., AKT, eNOS, ERK) Tie2->Downstream activates VascularStability Vascular Stability Downstream->VascularStability promotes

Caption: this compound inhibits VE-PTP, leading to the activation of the Tie2 receptor and downstream signaling pathways that promote vascular stability.

Experimental Protocols

As this compound is an investigational drug, specific experimental protocols are typically proprietary to the developing pharmaceutical companies. However, a general workflow for an in vitro experiment to assess the effect of this compound on Tie2 activation is described below.

Objective: To determine the effect of this compound on the phosphorylation of the Tie2 receptor in human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Endothelial cell growth medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphatase inhibitors

  • Lysis buffer

  • Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach approximately 80-90% confluency.

  • Starvation: Serum-starve the cells for 4-6 hours to reduce basal levels of receptor phosphorylation.

  • Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells with lysis buffer containing phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with the primary antibody against phospho-Tie2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody against total Tie2 to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-Tie2 signal to the total Tie2 signal.

This workflow provides a fundamental approach to studying the mechanism of action of this compound. Researchers should adapt this protocol based on their specific experimental needs and consult relevant literature for more detailed methodologies.

References

Essential Safety and Handling Guidance for Razuprotafib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Razuprotafib (CAS RN: 1008510-37-9). The following procedural guidance is designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE) and Engineering Controls

Due to its nature as a potent pharmaceutical ingredient, stringent adherence to safety protocols is mandatory when handling this compound. The following table summarizes the required personal protective equipment and recommended engineering controls.

Area of Protection Requirement Specification Rationale
Engineering Controls Primary Containment Use of a certified chemical fume hood, biological safety cabinet, or glove box.To minimize inhalation exposure to airborne particles.
Ventilation Ensure adequate general laboratory ventilation.To supplement primary containment and dilute any fugitive emissions.
Eye and Face Protection Mandatory Safety goggles with side-shields or a face shield.To protect against splashes and airborne particles.
Skin and Body Protection Gloves Chemically resistant gloves (e.g., double-gloving with nitrile).To prevent skin contact. The specific glove material should be selected based on chemical compatibility data.
Lab Coat/Gown A lab coat or gown, preferably disposable and impervious.To protect skin and personal clothing from contamination.
Respiratory Protection As Needed A suitable respirator may be necessary for certain procedures.Required if there is a risk of generating aerosols or dust outside of a primary containment device.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing:
  • Designated Area: All handling of solid this compound, especially weighing, must be conducted within a designated area inside a primary containment device such as a chemical fume hood or a glove box.

  • Dispensing Technique: Use tools and techniques that minimize the generation of dust.

  • Spill Prevention: Work on a disposable absorbent liner to contain any potential spills.

In-Use Procedures:
  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Contact: Do not touch the substance with bare hands. Always use the appropriate PPE.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Disposal Plan

This compound is classified as very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is critical to prevent environmental contamination.

Waste Stream Disposal Procedure Rationale
Unused/Expired this compound Treat as hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.To prevent release into the environment due to its high aquatic toxicity.
Contaminated Labware (e.g., vials, pipette tips) Collect in a designated, sealed, and clearly labeled hazardous waste container.To prevent cross-contamination and environmental release.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of as hazardous waste in a designated container.To prevent secondary exposure and environmental contamination.

Note: this compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, its high aquatic toxicity may classify it as a characteristic hazardous waste. A formal hazardous waste determination should be performed by a qualified EHS professional.

Experimental Protocols

Standard Operating Procedure for Weighing this compound
  • Don all required PPE as outlined in the table above.

  • Prepare the weighing area within a chemical fume hood by laying down a disposable absorbent liner.

  • Tare the analytical balance with a suitable weighing vessel.

  • Carefully transfer the desired amount of this compound to the weighing vessel using a spatula. Minimize any dust generation.

  • Once the desired weight is obtained, securely cap the stock container and the weighing vessel.

  • Wipe down the spatula and any other utensils with a damp cloth, and dispose of the cloth as hazardous waste.

  • Clean the balance and the surrounding area.

  • Dispose of all contaminated materials, including the absorbent liner and gloves, in the designated hazardous waste container.

Visual Safety Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

Razuprotafib_Safety_Workflow This compound Handling Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start Handling This compound ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->ppe_check eng_control Work in Primary Containment (Fume Hood/Glove Box) ppe_check->eng_control weighing Weigh Solid Compound eng_control->weighing Proceed to Handling solution Prepare Solution weighing->solution experiment Perform Experiment solution->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Proceed to Cleanup waste_disposal Dispose of Waste (Solid, Liquid, PPE) in Labeled Hazardous Waste Container decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end End of Procedure

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.